2-Hydroxy-5-iodo-4-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-iodo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMZYHSBLJWZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460614 | |
| Record name | 2-hydroxy-5-iodo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850146-83-7 | |
| Record name | 2-hydroxy-5-iodo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Hydroxy-5-iodo-4-methylbenzoic acid physical and chemical properties
An In-depth Technical Guide to 2-Hydroxy-5-iodo-4-methylbenzoic Acid: Physicochemical Properties and Experimental Analysis
Authored by a Senior Application Scientist
Introduction
This compound is a polysubstituted aromatic carboxylic acid that serves as a crucial building block in various fields of chemical synthesis. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a methyl group, and an iodine atom—imparts a distinct reactivity profile, making it a valuable intermediate. For researchers in medicinal chemistry and drug development, this compound is particularly significant as a scaffold for synthesizing novel pharmaceutical agents.[1] Its structure allows for diverse chemical modifications, enabling the creation of molecules with specific biological activities.[1][2][3] This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for its characterization, aimed at empowering researchers to effectively utilize this versatile compound.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the foundation for interpreting its behavior. The functional groups dictate its reactivity, polarity, and intermolecular interactions.
The structure features a benzoic acid core. The hydroxyl group at position 2 and the carboxylic acid at position 1 can form a strong intramolecular hydrogen bond, a characteristic feature of salicylic acid derivatives that influences acidity and reactivity. The iodine atom at position 5 is a heavy halogen, significantly increasing the molecule's density and providing a reactive site for cross-coupling reactions. The methyl group at position 4 is an electron-donating group, which can subtly modulate the electronic properties of the aromatic ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and formulation. The data presented below are compiled from various chemical databases.
| Property | Value | Significance for Researchers | Source |
| Appearance | White to off-white crystalline powder | Provides a baseline for visual inspection of purity. Deviations in color may indicate impurities or degradation. | [3] |
| Boiling Point | 388.7°C at 760 mmHg (Predicted) | Useful for purification by distillation under vacuum, though high temperature suggests potential for decomposition. | [1] |
| Density | 2.004 g/cm³ (Predicted) | Important for reaction scale-up, solvent volume calculations, and formulation design. | [1] |
| Vapor Pressure | 9.75E-07 mmHg at 25°C (Predicted) | The extremely low vapor pressure indicates the compound is non-volatile under standard lab conditions, simplifying handling. | [1] |
| Refractive Index | 1.686 (Predicted) | Can be used as a quality control parameter to check purity if the compound is in a liquid state or dissolved. | [1] |
| Storage Temperature | 2-8°C | Suggests the compound may have limited long-term stability at room temperature; refrigeration is recommended. | [1] |
Note: Many of these properties are computationally predicted and should be confirmed experimentally for critical applications.
Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.
¹H NMR Spectroscopy
Proton NMR provides information on the number and electronic environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the methyl protons, and the acidic protons.
-
Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 3 and 6 will have unique chemical shifts due to the different neighboring substituents.
-
Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.5 ppm.[6]
-
Hydroxyl (-OH) and Carboxylic Acid (-COOH) Protons: These protons produce broad singlets with variable chemical shifts, often appearing far downfield (>10 ppm for the -COOH proton).[7] Their positions are highly dependent on solvent and concentration.
FTIR Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
-
O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group. A sharper O-H stretch for the phenolic group may also be visible around 3200-3400 cm⁻¹.[8]
-
C=O Stretch: A strong, sharp absorption band around 1660-1700 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[8]
-
C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and phenol will be present in the 1200-1300 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M+): The molecular ion peak will appear at an m/z corresponding to the molecular weight (278.04).
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine.[9][10] However, the presence of iodine can be inferred from fragmentation patterns, such as the loss of an iodine radical (a loss of 127 mass units).
Experimental Protocols for Core Property Determination
To ensure scientific integrity, the following protocols are provided as self-validating systems for characterizing this compound.
Protocol for Melting Point Determination
Purpose: To determine the temperature range over which the solid compound transitions to a liquid, which serves as a crucial indicator of purity. Pure crystalline compounds typically have a sharp melting range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: Place a small amount of the dry, crystalline compound on a watch glass. If necessary, finely crush the powder using a mortar and pestle.[11]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[11][12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[12]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[11][13]
Expertise & Causality: A slow heating rate near the melting point is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[12] A wide melting range (>2°C) typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.
Caption: Workflow for accurate melting point determination.
Protocol for Solubility Profiling
Purpose: To determine the solubility of the compound in various solvents, which is essential for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
-
Solvent Selection: Prepare test tubes with a panel of representative solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Ethanol, and Dichloromethane.
-
Sample Addition: To each test tube, add approximately 25 mg of the compound.[14]
-
Solvent Addition & Observation: Add 0.75 mL of the selected solvent to the corresponding test tube in portions. After each addition, vortex or shake the tube vigorously for 30-60 seconds.[14][15]
-
Classification:
-
Soluble: The entire solid dissolves completely.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No discernible amount of solid dissolves.
-
-
Acid-Base Causality:
-
Solubility in 5% NaOH indicates an acidic functional group (like the carboxylic acid or phenol) is present, as it forms a water-soluble sodium salt.
-
Solubility in 5% NaHCO₃, a weaker base, specifically indicates a strongly acidic group like a carboxylic acid. Phenols are typically not acidic enough to react with bicarbonate.[15]
-
Insolubility in water but solubility in polar organic solvents like ethanol suggests the molecule has significant non-polar character despite its polar functional groups.
-
Caption: Systematic workflow for solubility profiling.
Protocol for pKa Determination via Potentiometric Titration
Purpose: To quantify the acidity of the ionizable functional groups (carboxylic acid and phenol). The pKa value is critical for predicting the ionization state of the molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding.
Methodology:
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).[16]
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[17]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[16][18]
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The curve will show one or two inflection points (equivalence points).
-
The pKa is the pH at the half-equivalence point, where half of the acidic group has been neutralized.[17] Two pKa values may be observed, one for the carboxylic acid (expected pKa ~3-5) and one for the phenol (expected pKa ~8-10).
-
Trustworthiness & Validation: This method is highly accurate because the pKa is determined from a full titration curve rather than a single point.[17] The shape of the curve itself validates the data; a clear sigmoidal shape confirms a successful titration. Performing the titration in triplicate ensures the reproducibility of the result.[16]
Conclusion
This compound is a well-defined chemical entity with a unique combination of functional groups that make it a valuable tool for chemical synthesis and drug discovery. Its properties, from its solid-state characteristics to its spectroscopic signature and acidity, are all direct consequences of its molecular structure. By employing the rigorous experimental protocols detailed in this guide, researchers can ensure the quality and identity of their material, enabling reproducible and reliable results in their downstream applications. This comprehensive understanding is the cornerstone of sound scientific and developmental work.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Hydroxy-5-iodo-4-methyl-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]
- 6. benchchem.com [benchchem.com]
- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
- 13. pennwest.edu [pennwest.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-depth Technical Guide to 2-Hydroxy-5-iodo-4-methylbenzoic Acid (CAS: 850146-83-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
2-Hydroxy-5-iodo-4-methylbenzoic acid, a halogenated derivative of 4-methylsalicylic acid, is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its unique molecular architecture, featuring a carboxylic acid, a hydroxyl group, a methyl group, and an iodine atom on a benzene ring, offers a versatile platform for the synthesis of more complex molecules. The strategic placement of the iodo and hydroxyl groups makes this compound a valuable building block for creating molecules with specific biological activities and material properties.[1] This guide provides a comprehensive technical overview of its properties, a plausible synthesis pathway, potential applications, and safety considerations to support its use in research and development.
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 850146-83-7 | [1] |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1] |
| Boiling Point | 388.7°C at 760 mmHg (Predicted) | [1] |
| Density | 2.004 g/cm³ (Predicted) | [1] |
| Flash Point | 188.9°C (Predicted) | [1] |
| Refractive Index | 1.686 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Note: Many of the physical properties are predicted and have not been experimentally verified in publicly available literature.
Synthesis and Purification: A Proposed Protocol
Plausible Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on general methods for the iodination of activated aromatic rings and should be optimized for this specific substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent such as glacial acetic acid.
-
Addition of Iodinating Agent: A solution of the iodinating agent, for instance, a mixture of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide, is prepared.[2] This mixture is then added dropwise to the solution of the starting material at room temperature with vigorous stirring.
-
Reaction Progression: The reaction mixture is then gently heated to a moderate temperature (e.g., 45-50°C) and stirred for several hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-water. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with a cold solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for this compound is not widely published. The following are predicted characteristics based on the structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will likely appear as singlets or doublets in the downfield region (δ 6.5-8.0 ppm). The methyl protons should present as a singlet around δ 2.2-2.5 ppm. The hydroxyl and carboxylic acid protons will be broad singlets at a more downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to a non-iodinated analogue. The methyl carbon will appear at a high field (δ ~20 ppm).
-
Mass Spectrometry (EI): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 278. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-17 amu), the carboxylic acid group (-45 amu), and potentially the iodine atom (-127 amu).[3]
Applications in Research and Drug Development
This compound serves as a strategic building block in several areas of chemical synthesis.
-
Pharmaceutical Intermediate: This compound is primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of multiple functional groups allows for a variety of coupling reactions and further molecular elaborations. The iodo-substituent is particularly useful for introducing new functionalities via cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
-
Agrochemical Synthesis: In the agrochemical industry, this molecule can be a precursor for the development of novel pesticides and herbicides.[1] The specific substitution pattern can be tailored to design compounds with selective toxicity to pests while aiming for lower environmental impact.[1]
-
Materials Science: Halogenated organic molecules are of interest in materials science for applications in liquid crystals, organic light-emitting diodes (OLEDs), and as components of specialized polymers. The high atomic weight of iodine can influence properties such as refractive index and density.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Recommended storage is at 2-8°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a chemical intermediate with considerable potential for innovation in drug discovery, agrochemical development, and material science. While publicly available experimental data is currently limited, its structural features suggest a wide range of possible synthetic transformations. This guide provides a foundational understanding of this compound, offering a starting point for researchers and developers to explore its utility in their respective fields. Further experimental validation of its properties and reactivity is warranted to fully unlock its synthetic potential.
References
An In-depth Technical Guide to the Synthesis and Discovery of 2-Hydroxy-5-iodo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-iodo-4-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of a diverse range of high-value molecules. Its unique arrangement of functional groups—a hydroxyl, a carboxyl, a methyl, and an iodo group—renders it a versatile intermediate in the pharmaceutical, agrochemical, and dye industries.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, delving into the mechanistic principles, experimental protocols, and the scientific rationale underpinning its preparation. While the specific "discovery" of this molecule is not historically documented as a singular event, its emergence is intrinsically linked to the broader exploration of halogenated aromatic compounds as key synthetic intermediates.
Introduction: Significance and Applications
This compound, with the molecular formula C₈H₇IO₃, is a white to off-white solid. The strategic placement of the iodo group, a versatile halogen, allows for a variety of subsequent chemical transformations, most notably carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures.
The primary utility of this compound lies in its role as a key intermediate. In the pharmaceutical industry , it is instrumental in the synthesis of novel therapeutic agents. The iodinated aromatic core provides a scaffold that can be readily modified to optimize biological activity and pharmacokinetic properties.[1] In the agrochemical sector , this compound contributes to the development of new pesticides and herbicides.[1] Furthermore, in the dye industry , it serves as a precursor for the synthesis of specialized colorants.[1]
Strategic Synthesis: The Iodination of 4-Methylsalicylic Acid
The most direct and logical synthetic route to this compound is through the electrophilic iodination of the readily available starting material, 4-methylsalicylic acid (also known as 4-methyl-2-hydroxybenzoic acid or p-cresotic acid).
Mechanistic Rationale and Regioselectivity
The regioselectivity of the iodination reaction is governed by the directing effects of the substituents on the aromatic ring:
-
Hydroxyl Group (-OH): A strongly activating ortho-, para- director.
-
Methyl Group (-CH₃): A weakly activating ortho-, para- director.
-
Carboxyl Group (-COOH): A deactivating meta- director.
The powerful activating and para-directing effect of the hydroxyl group is the dominant influence. This strongly favors electrophilic substitution at the position para to the hydroxyl group, which is the C5 position. The ortho positions to the hydroxyl group are C3 and C5. While the C3 position is sterically less hindered, the electronic activation from the hydroxyl group at the C5 position, which is also ortho to the activating methyl group, makes it the most favorable site for iodination.
Synthetic Methodologies
Two primary methodologies are prevalent for the iodination of activated aromatic rings like 4-methylsalicylic acid:
-
Iodine with an Oxidizing Agent: This classic method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent converts the less reactive I₂ into a more potent electrophilic iodine species (e.g., I⁺). Common oxidizing agents include nitric acid, hydrogen peroxide, and iodic acid.
-
N-Iodosuccinimide (NIS) with an Acid Catalyst: NIS is a mild and efficient source of electrophilic iodine. In the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA), NIS becomes activated, generating a highly reactive iodinating species. This method often offers excellent regioselectivity and milder reaction conditions compared to the use of iodine and strong oxidizing agents.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step.
Synthesis of the Starting Material: 4-Methylsalicylic Acid
4-Methylsalicylic acid can be prepared from p-cresol via the Kolbe-Schmitt reaction. This involves the carboxylation of the corresponding phenoxide.
Protocol 1: Synthesis of 4-Methylsalicylic Acid
-
Preparation of Potassium p-cresolate: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve potassium hydroxide (1.1 eq) in a minimal amount of water. Add p-cresol (1.0 eq) to the solution.
-
Removal of Water: Heat the mixture under vacuum to remove the water, yielding the dry potassium p-cresolate. Causality: The presence of water can interfere with the subsequent carboxylation reaction.
-
Carboxylation: Allow the flask to cool to room temperature and then introduce a positive pressure of dry carbon dioxide. Heat the sealed flask in an autoclave or a high-pressure reactor to 150-180 °C for 4-6 hours. Causality: High pressure and temperature are necessary to drive the carboxylation of the less reactive phenoxide.
-
Work-up: After cooling, dissolve the solid reaction mass in hot water. Acidify the solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 4-methylsalicylic acid.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol/water to yield pure 4-methylsalicylic acid.
Synthesis of this compound via Iodination
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is often preferred for its mildness and high regioselectivity.
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 4-methylsalicylic acid (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Reagents: Add N-Iodosuccinimide (1.05 eq) to the solution. Cool the mixture in an ice bath and slowly add trifluoroacetic acid (catalytic amount, e.g., 0.1 eq) with stirring. Causality: The acid catalyst activates the NIS, making it a more potent electrophile. The slight excess of NIS ensures complete consumption of the starting material.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | --INVALID-LINK--[2] |
| Molecular Weight | 278.04 g/mol | --INVALID-LINK--[2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 388.7 °C at 760 mmHg (Predicted) | --INVALID-LINK--[1] |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a prime example of strategic electrophilic aromatic substitution. By understanding the directing effects of the substituents on the starting material, 4-methylsalicylic acid, a regioselective iodination can be achieved. The use of modern iodinating reagents like N-Iodosuccinimide offers a mild and efficient route to this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently synthesize and utilize this important chemical building block in their respective fields.
References
Spectroscopic Data for 2-Hydroxy-5-iodo-4-methylbenzoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Hydroxy-5-iodo-4-methylbenzoic acid, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document synthesizes data from analogous compounds and established spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound (C₈H₇IO₃) possesses a polysubstituted benzene ring with a hydroxyl, an iodo, a methyl, and a carboxylic acid group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming its structure.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group is strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The iodine atom exerts a moderate deactivating effect.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-3 | ~6.9 - 7.1 | Singlet | - |
| H-6 | ~8.0 - 8.2 | Singlet | - |
| -CH₃ | ~2.3 - 2.5 | Singlet | - |
| -OH | ~10.0 - 12.0 | Broad Singlet | - |
| -COOH | ~11.0 - 13.0 | Broad Singlet | - |
Causality Behind Predictions:
-
Aromatic Protons (H-3 and H-6): The protons on the aromatic ring are in different chemical environments. H-3 is ortho to the strongly electron-donating hydroxyl group, which would typically shift it upfield. However, it is also meta to the electron-withdrawing carboxylic acid and iodo groups. H-6 is ortho to the iodo and meta to the hydroxyl and methyl groups. Based on data for similar compounds like 5-iodosalicylic acid, where the proton ortho to the iodine is significantly downfield, H-6 is predicted to be the most downfield aromatic proton[1]. The proton ortho to the hydroxyl group (H-3) is expected to be more shielded and thus at a lower chemical shift. Due to the substitution pattern, these protons are not expected to show significant coupling to each other, appearing as singlets.
-
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to have a chemical shift in the typical range for aryl methyl groups, around 2.3-2.5 ppm, appearing as a sharp singlet.
-
Acidic Protons (-OH and -COOH): The phenolic hydroxyl and carboxylic acid protons are acidic and their chemical shifts are highly dependent on solvent and concentration. They typically appear as broad singlets at very downfield positions and readily exchange with D₂O. The intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, characteristic of salicylic acid derivatives, can further influence their chemical shifts[2].
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| -COOH | ~170 - 175 |
| C-2 (C-OH) | ~158 - 162 |
| C-4 (C-CH₃) | ~140 - 145 |
| C-6 (C-H) | ~135 - 140 |
| C-1 (C-COOH) | ~115 - 120 |
| C-3 (C-H) | ~110 - 115 |
| C-5 (C-I) | ~85 - 90 |
| -CH₃ | ~20 - 25 |
Causality Behind Predictions:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field, typically between 170 and 175 ppm[3].
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the hydroxyl group (C-2) will be significantly deshielded due to the oxygen's electronegativity, appearing around 158-162 ppm. The carbon bearing the iodine (C-5) will be shifted upfield due to the "heavy atom effect," appearing at a characteristic low chemical shift for iodinated carbons, around 85-90 ppm. The other aromatic carbons are assigned based on established substituent effects in substituted benzoic acids[4][5].
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and hydroxyl groups.
Table 3: Predicted IR Absorption Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretching of the hydrogen-bonded carboxylic acid and phenol |
| ~1700 | Strong, Sharp | C=O (carbonyl) stretching of the carboxylic acid |
| ~1600 - 1450 | Medium to Strong | C=C stretching vibrations within the aromatic ring |
| ~1420 | Medium | In-plane O-H bending coupled with C-O stretching |
| ~1300 | Medium | C-O stretching |
| ~920 | Broad, Medium | Out-of-plane O-H bending of the carboxylic acid dimer |
| Below 600 | Weak to Medium | C-I stretching vibration |
Causality Behind Predictions:
-
O-H Stretching: The most prominent feature will be a very broad and strong absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. This band will also encompass the phenolic O-H stretch[6].
-
C=O Stretching: A strong, sharp absorption around 1700 cm⁻¹ is expected for the carbonyl (C=O) stretching of the carboxylic acid. Intramolecular hydrogen bonding with the ortho-hydroxyl group may cause a slight shift in this frequency compared to benzoic acid itself.
-
Aromatic C=C Stretching: Several medium to strong bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations of the aromatic ring.
-
C-I Stretching: The carbon-iodine bond vibration is expected to appear at a low frequency, typically below 600 cm⁻¹.
Experimental Protocol for IR Data Acquisition (ATR)
-
Background Collection: Record a background spectrum with a clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Pressure Application: Use the ATR pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectral Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectroscopy Workflow Diagram
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| Predicted m/z | Ion Formula | Fragmentation Pathway |
| 292 | [C₈H₇IO₃]⁺ | Molecular Ion (M⁺) |
| 275 | [C₈H₆IO₂]⁺ | Loss of -OH |
| 247 | [C₈H₇IO]⁺ | Loss of -COOH |
| 165 | [C₈H₅O₃]⁺ | Loss of I |
| 120 | [C₇H₄O₂]⁺ | Loss of I and -CH₃ |
| 92 | [C₆H₄O]⁺ | Further fragmentation |
Causality Behind Predictions:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 292, corresponding to the molecular weight of the compound. Aromatic compounds typically show a relatively stable molecular ion.
-
Key Fragmentations:
-
Loss of -OH (m/z 275): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.
-
Loss of -COOH (m/z 247): Decarboxylation, the loss of the entire carboxylic acid group, is also a likely fragmentation pathway.
-
Loss of Iodine (m/z 165): The C-I bond is relatively weak, and the loss of an iodine radical is a characteristic fragmentation for iodinated aromatic compounds.
-
Further fragmentation of these primary ions will lead to the other observed peaks in the spectrum. The fragmentation of benzoic acid and its derivatives is well-documented and serves as a basis for these predictions[7][8].
-
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample using electron impact (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Mass Spectrometry Fragmentation Diagram
Caption: Predicted fragmentation of this compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile for the structural elucidation of this compound. While the data presented in this guide is predictive, it is based on sound spectroscopic principles and data from closely related compounds, offering a reliable reference for researchers working with this molecule. Experimental verification of these predictions is recommended for definitive structural confirmation.
References
- 1. 5-Iodosalicylic acid(119-30-2) 1H NMR spectrum [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. geo.fu-berlin.de [geo.fu-berlin.de]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Hydroxy-5-iodo-4-methylbenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Hydroxy-5-iodo-4-methylbenzoic acid (C₈H₇IO₃). As a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, a thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, biological activity, and material properties.[1] This document elucidates the intricate interplay of steric and electronic effects governed by the substituents on the benzoic acid core, with a particular focus on the dominant role of intramolecular hydrogen bonding in defining its preferred conformation. Methodologies for structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed to provide a robust framework for researchers and drug development professionals.
Introduction and Significance
This compound is a polysubstituted aromatic carboxylic acid. Its molecular framework, derived from salicylic acid, is adorned with a methyl group and an iodine atom, bestowing upon it a unique combination of chemical properties. The molecular formula is C₈H₇IO₃, and it has a molecular weight of approximately 278.04 g/mol .[1] The strategic placement of the hydroxyl, iodo, methyl, and carboxyl groups makes this compound a versatile intermediate in organic synthesis.[1] Specifically, the iodine atom provides a reactive handle for carbon-carbon bond formation through powerful cross-coupling reactions like Suzuki and Stille coupling, which are foundational in modern medicinal chemistry.[2] Its utility as a precursor in the synthesis of diverse and complex molecules underscores the critical need for a detailed structural and conformational understanding.[1]
Molecular Structure and Substituent Effects
The foundational structure is a benzene ring, which imparts aromaticity and planarity. The properties of the molecule are heavily influenced by the electronic nature of its four distinct substituents:
-
Carboxyl Group (-COOH): This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution and is a meta-director. It also serves as a hydrogen bond donor and acceptor.
-
Hydroxyl Group (-OH): Located at the C2 (ortho) position relative to the carboxyl group, this is a strong electron-donating group that activates the ring. It is a key participant in intramolecular hydrogen bonding.
-
Methyl Group (-CH₃): Positioned at C4, this is a weakly electron-donating group that contributes to the overall electronic profile and provides steric bulk.
-
Iodo Group (-I): The iodine atom at C5 exhibits a dual electronic effect. It is deactivating due to its inductive electron-withdrawing nature but directs incoming electrophiles to the ortho and para positions due to resonance effects.
The interplay of these groups dictates the molecule's reactivity and its supramolecular assembly in the solid state.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | [1][3] |
| Molecular Weight | 278.04 g/mol | [1] |
| Boiling Point | 388.7°C at 760 mmHg | [1] |
| Density | 2.004 g/cm³ | [1] |
| Refractive Index | 1.686 | [1] |
Conformational Analysis: The Dominance of Intramolecular Hydrogen Bonding
The conformation of this compound is primarily determined by the rotational barrier around the single bond connecting the carboxylic acid group to the aromatic ring. While free rotation is theoretically possible, the presence of the ortho-hydroxyl group introduces a powerful conformational lock.
Intramolecular Hydrogen Bond
A strong intramolecular hydrogen bond forms between the hydrogen atom of the C2-hydroxyl group and the carbonyl oxygen of the C1-carboxylic acid. This interaction creates a stable, planar, six-membered ring system. This phenomenon is characteristic of salicylic acid and its derivatives and is the single most important factor governing the molecule's conformation.[2] This hydrogen bond significantly restricts the rotation of the carboxylic acid group, forcing it to be nearly coplanar with the benzene ring.
The causality behind this preference is energetic stabilization. The formation of this internal hydrogen bond lowers the overall energy of the molecule, making this planar conformation the global minimum on the potential energy surface.
Caption: Intramolecular hydrogen bond in this compound.
Intermolecular Interactions
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a cornerstone technique for the structural elucidation of organic molecules. The ¹H NMR spectrum provides definitive evidence for the substitution pattern on the aromatic ring.
Table 2: ¹H NMR Spectroscopic Data of this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-6 | 7.91 | Doublet (d) | 8.2 |
| H-3 | 7.84 | Singlet (s) | - |
| -CH₃ | 2.36 | Singlet (s) | - |
| -COOH | Not Reported | Broad Singlet | - |
| -OH | Not Reported | Broad Singlet | - |
| Note: Data acquired in CDCl₃. The chemical shifts of acidic protons (-COOH, -OH) are variable and often appear as broad signals. |
Correction Note: Some public domain data may conflate assignments. Based on typical substituent effects, the downfield signal at 7.91 ppm is likely H-6 (ortho to the withdrawing carboxyl group), and the signal at 7.84 ppm corresponds to H-3. The lack of coupling for H-3 is consistent with its isolation from other protons.
Experimental Protocol: NMR Data Acquisition
This protocol provides a self-validating system for obtaining high-quality NMR spectra for structural verification.
1. Sample Preparation: a. Accurately weigh 5-10 mg of high-purity this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. c. Ensure complete dissolution; gentle vortexing may be applied.
2. Instrument Setup & Calibration: a. Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). b. Perform standard instrument shimming to optimize magnetic field homogeneity. c. Reference the chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H).[4]
3. ¹H NMR Spectrum Acquisition: a. Acquire a standard 1D proton spectrum using a 30-degree pulse angle. b. Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.[4] c. Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.[4]
4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction to obtain a clean spectrum. c. Integrate the signals to determine the relative ratios of the protons. d. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Caption: Standardized workflow for NMR-based structural elucidation.
Conclusion
The molecular architecture of this compound is defined by a planar, substituted benzene core. Its conformation is rigidly controlled by a strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-carboxyl groups, which locks the carboxylic acid into a coplanar orientation with the aromatic ring. This structural constraint is a key determinant of the molecule's chemical behavior and its efficacy as a synthetic intermediate. The spectroscopic data provided, along with the detailed analytical protocols, offer researchers a robust foundation for the confident identification and utilization of this important chemical entity in drug discovery and materials science.
References
An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-iodo-4-methylbenzoic Acid in Different Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Hydroxy-5-iodo-4-methylbenzoic acid, a substituted salicylic acid derivative, presents a molecular structure with diverse functional groups that significantly influence its interaction with various solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and offers detailed, field-proven experimental protocols for its quantitative determination. While specific experimental solubility data for this compound is not extensively available in published literature, this document equips researchers, scientists, and drug development professionals with the necessary tools and theoretical framework to conduct these crucial assessments in-house, ensuring data integrity and adherence to Good Laboratory Practices (GLP).
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to market, solubility is a fundamental physical property that can dictate its success or failure.[1] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of an effective oral dosage form. Conversely, understanding the solubility of a compound in various organic solvents is essential for purification, crystallization, and formulation processes. This compound (Figure 1), as a potential pharmacophore, requires a thorough characterization of its solubility profile to enable its advancement in the drug development pipeline.
Figure 1: Chemical Structure of this compound
References
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Iodobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of the burgeoning field of substituted iodobenzoic acids and their derivatives, compounds that are demonstrating significant promise across a spectrum of therapeutic areas. Moving beyond their established role as versatile intermediates in pharmaceutical synthesis, this document delves into their intrinsic biological activities, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By examining their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation, this guide aims to equip researchers and drug development professionals with the critical knowledge to navigate and innovate within this exciting chemical space.
Introduction: The Expanding Role of Iodobenzoic Acids in Medicinal Chemistry
Substituted iodobenzoic acids, characterized by an iodine atom and other functional groups attached to a benzoic acid backbone, have long been valued as key building blocks in organic synthesis. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] However, a growing body of evidence reveals that these compounds are not merely passive scaffolds but possess inherent biological activities that are ripe for therapeutic exploitation.
The unique electronic and steric properties conferred by the iodine atom, in concert with other substituents on the aromatic ring, give rise to a diverse range of pharmacological effects. This guide will systematically explore these activities, providing both the foundational science and the practical insights necessary for advancing research and development in this area.
Anticancer Activity: Inducing Apoptosis and Modulating Key Signaling Pathways
The quest for novel anticancer agents is a cornerstone of modern drug discovery. Substituted iodobenzoic acids and their derivatives have emerged as a promising class of compounds that can induce cell death in cancer cells through various mechanisms, most notably the induction of apoptosis.
Mechanism of Action: The Intrinsic Pathway of Apoptosis
A significant body of research points towards the ability of iodinated compounds to trigger the mitochondria-mediated intrinsic pathway of apoptosis. This programmed cell death cascade is a critical defense against tumorigenesis. Molecular iodine itself has been shown to induce caspase-independent apoptosis in human breast carcinoma cells by dissipating the mitochondrial membrane potential and up-regulating the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. The translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus further contributes to cell death.
Derivatives of iodobenzoic acid have been shown to modulate the delicate balance between pro- and anti-apoptotic proteins. For instance, certain compounds can significantly increase the Bax/Bcl-2 ratio, tipping the cellular scales towards apoptosis.[2][3][4] This modulation disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in the systematic dismantling of the cancer cell.
Below is a diagram illustrating the central role of mitochondria and the Bcl-2 family of proteins in the intrinsic apoptosis pathway, a key target for many substituted iodobenzoic acid derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
A fundamental step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][5]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted iodobenzoic acid derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include appropriate controls (untreated cells and vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following incubation, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of substituted iodobenzoic acids is highly dependent on the nature and position of the substituents on the aromatic ring. While a comprehensive SAR is still evolving, several key trends have been observed:
-
Position of the Iodine Atom: The position of the iodine atom (ortho, meta, or para) can significantly influence the compound's activity.
-
Electron-Withdrawing and -Donating Groups: The presence of other electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.
Table 1: Representative IC50 Values of Substituted Iodobenzoic Acid Derivatives against Cancer Cell Lines
| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Iodinated-4-aryloxymethyl-coumarins | 6-chloro, 4-iodo-phenoxymethyl | MDA-MB-231 (Breast) | Potent | [6][7] |
| Iodinated-4-aryloxymethyl-coumarins | 7-chloro, 4-iodo-phenoxymethyl | A-549 (Lung) | Potent | [6][7] |
| Tricyclic Benzoic Acid Derivatives | Varies | AML Cell Lines | Varies | [8][9] |
| Benzoic Acid Substituted Quinazolinones | Varies | MCF-7 (Breast) | Moderate to Good | [10] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Substituted iodobenzoic acids and their derivatives are showing considerable promise in this area.
Mechanism of Action: Targeting Essential Bacterial Enzymes
While the exact mechanisms are still under investigation for many derivatives, a promising target for some of these compounds is glucosamine-6-phosphate (GlcN-6-P) synthase .[10][11][12][13] This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it an attractive target for antimicrobial drug development. Inhibition of GlcN-6-P synthase disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Docking studies have suggested that some iodobenzoic acid derivatives may act as competitive inhibitors of this enzyme.
Experimental Protocol: Determining Antimicrobial Susceptibility via Broth Microdilution
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform serial twofold dilutions of the substituted iodobenzoic acid derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Determination (Optional): To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2 changes conformation to inhibit Bax oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening of Novel Glucosamine-6-Phosphate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Bioactivity Screening of 2-Hydroxy-5-iodo-4-methylbenzoic acid: A Technical Guide
Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative
2-Hydroxy-5-iodo-4-methylbenzoic acid is a halogenated derivative of salicylic acid, a well-known pharmacophore. Its structural characteristics, including the presence of a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, suggest a high potential for diverse biological activities. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive framework for the initial in vitro screening of this compound to explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The proposed workflows are designed to be robust, efficient, and provide a solid foundation for further, more detailed investigations. As a substituted benzoic acid, this compound is an intriguing candidate for drug discovery, with its structural alerts pointing towards interactions with key biological targets. Benzoic acid and its derivatives have a long history of use in medicine and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
Anticipated Bioactivity Profile
Based on the structural features of this compound, we can hypothesize its potential bioactivities:
-
Antimicrobial Activity: The phenolic hydroxyl group and the lipophilic nature enhanced by the iodine and methyl groups may allow the compound to disrupt microbial membranes or inhibit key bacterial enzymes.
-
Anti-inflammatory Activity: The salicylic acid scaffold is famously associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. It is plausible that this derivative retains or possesses modified anti-inflammatory properties.
-
Anticancer Activity: Many phenolic compounds and benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation.[1]
The following sections will detail the experimental protocols to systematically investigate these potential activities.
I. Antimicrobial Activity Screening
The initial assessment of antimicrobial properties will focus on determining the compound's ability to inhibit the growth of a panel of clinically relevant bacteria.
A. Rationale for Assay Selection
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7][8] It is quantitative, reproducible, and suitable for screening a large number of compounds. This will be complemented by the agar well diffusion assay for a qualitative, preliminary assessment of antimicrobial activity.[9][10][11][12]
B. Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the initial antimicrobial screening of this compound.
C. Detailed Protocols
1. Broth Microdilution Assay for MIC Determination [4][5][6][7][8]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), this compound stock solution, multichannel pipette.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Agar Well Diffusion Assay [9][10][11][12]
-
Materials: Mueller-Hinton Agar (MHA) plates, bacterial cultures, sterile cork borer, test compound solution.
-
Procedure:
-
Prepare a bacterial lawn by evenly spreading the standardized bacterial inoculum onto the surface of an MHA plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution to each well. A solvent control (e.g., DMSO) should also be included.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
-
D. Potential Mechanisms of Action & Signaling Pathways
Should this compound exhibit significant antimicrobial activity, further studies could investigate its mechanism of action. Key bacterial pathways to consider are:
-
Cell Wall Synthesis: Many antibiotics target the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[13][14][15][16][17]
-
Protein Synthesis: The bacterial ribosome is a common target for antimicrobial agents.[2][18][19][20][21]
Caption: Potential antimicrobial mechanisms of action for this compound.
II. Anti-inflammatory Activity Screening
The initial evaluation of anti-inflammatory potential will focus on the compound's ability to inhibit key enzymes involved in the inflammatory cascade.
A. Rationale for Assay Selection
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[22] Screening for inhibitors of these enzymes is a standard and effective primary approach to identify potential anti-inflammatory agents.[22][23][24][25][26][27][28][29][30]
B. Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for the initial anti-inflammatory screening of this compound.
C. Detailed Protocols
1. COX-2 Inhibitor Screening Assay (Fluorometric) [23][25][29]
-
Materials: Commercially available COX-2 inhibitor screening kit, 96-well plate, fluorometric plate reader, test compound.
-
Procedure:
-
Follow the kit manufacturer's instructions for the preparation of reagents.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the COX-2 enzyme and the reaction buffer to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically. The rate of fluorescence increase is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
2. Lipoxygenase Inhibitor Screening Assay [22][26][28][30]
-
Materials: Commercially available lipoxygenase inhibitor screening kit, 96-well plate, spectrophotometer, test compound.
-
Procedure:
-
Prepare reagents according to the kit protocol.
-
Add the lipoxygenase enzyme and the test compound at various concentrations to the wells.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid or arachidonic acid).
-
After a specified incubation time, add a chromogen to stop the reaction and develop color.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of inhibition and the IC50 value.
-
D. Relevant Signaling Pathways
A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway .[3][31][32][33][34] This pathway regulates the expression of many pro-inflammatory genes.[31] If the test compound shows promising results in the enzyme inhibition assays, subsequent studies could investigate its effect on the NF-κB signaling cascade in immune cells.
Caption: Simplified representation of the canonical NF-κB signaling pathway in inflammation.
III. Anticancer Activity Screening
The initial assessment of anticancer potential will involve determining the compound's cytotoxicity against a panel of human cancer cell lines.
A. Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay are two of the most widely used colorimetric assays for in vitro cytotoxicity screening.[35][36][37][38][39][40][41][42][43] The MTT assay measures cell viability based on mitochondrial activity, while the SRB assay quantifies cell density based on cellular protein content.[37][42] Using both assays can provide a more comprehensive initial assessment of cytotoxicity.
B. Experimental Workflow: Anticancer Screening
Caption: Workflow for the initial anticancer screening of this compound.
C. Detailed Protocols
1. MTT Cytotoxicity Assay [37][38][39][40][41]
-
Materials: 96-well plates, cancer cell lines (e.g., MCF-7, HeLa, A549), culture medium, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Sulforhodamine B (SRB) Cytotoxicity Assay [35][36][42][43]
-
Materials: 96-well plates, cancer cell lines, trichloroacetic acid (TCA), SRB solution, Tris base solution.
-
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at 510 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
D. Relevant Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.[1][44][45][46][47] If this compound demonstrates significant cytotoxicity, investigating its effects on the MAPK pathway could elucidate its mechanism of action.
Caption: A simplified overview of the MAPK/ERK signaling pathway in cancer.
IV. Data Presentation and Interpretation
The quantitative data from the screening assays should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Antimicrobial Activity of this compound
| Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans |
Table 2: Anti-inflammatory Activity of this compound
| Assay | IC50 (µM) |
| COX-2 Inhibition | |
| 5-LOX Inhibition |
Table 3: Anticancer Activity of this compound
| Cancer Cell Line | Assay | IC50 (µM) |
| MCF-7 (Breast) | MTT | |
| SRB | ||
| HeLa (Cervical) | MTT | |
| SRB | ||
| A549 (Lung) | MTT | |
| SRB |
V. Conclusion and Future Directions
This technical guide outlines a systematic and robust approach for the initial bioactivity screening of this compound. The results from these assays will provide a critical foundation for determining the therapeutic potential of this novel compound. Positive "hits" in any of these screens will warrant further investigation, including more extensive profiling against a broader range of microbial strains or cancer cell lines, elucidation of the precise mechanism of action, and subsequent in vivo studies. The structural novelty of this compound, combined with a rigorous screening cascade, holds promise for the discovery of new lead compounds in the ongoing search for improved therapeutic agents.
References
- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Protein Synthesis | Process & Inhibitors - Lesson | Study.com [study.com]
- 3. purformhealth.com [purformhealth.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 13. hereditybio.in [hereditybio.in]
- 14. gosset.ai [gosset.ai]
- 15. academic.oup.com [academic.oup.com]
- 16. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. byjus.com [byjus.com]
- 19. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 14.3 The Mechanism of Protein Synthesis – College Biology I [slcc.pressbooks.pub]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. assaygenie.com [assaygenie.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. docs.aatbio.com [docs.aatbio.com]
- 31. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 33. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. NF-κB - Wikipedia [en.wikipedia.org]
- 35. creative-bioarray.com [creative-bioarray.com]
- 36. creative-bioarray.com [creative-bioarray.com]
- 37. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 38. broadpharm.com [broadpharm.com]
- 39. clyte.tech [clyte.tech]
- 40. MTT assay protocol | Abcam [abcam.com]
- 41. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 42. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. zellx.de [zellx.de]
- 44. mdpi.com [mdpi.com]
- 45. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 46. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 47. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
Stability and degradation profile of 2-Hydroxy-5-iodo-4-methylbenzoic acid
An In-Depth Technical Guide to the Stability and Degradation Profile of 2-Hydroxy-5-iodo-4-methylbenzoic acid
Executive Summary
This technical guide provides a comprehensive analysis of the stability and degradation profile of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] As a Senior Application Scientist, this document moves beyond theoretical data to offer field-proven insights into the molecule's intrinsic chemical liabilities. We will explore its susceptibility to hydrolytic, oxidative, thermal, and photolytic stress, grounded in the principles of its core functional groups. This guide details authoritative, step-by-step protocols for conducting forced degradation studies as mandated by ICH guidelines and for developing a robust, stability-indicating HPLC method for the separation and quantification of the parent compound and its potential degradants.[2][3] The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to anticipate stability challenges, develop stable formulations, and ensure the quality and safety of their final products.
Introduction to this compound
This compound (CAS No. 850146-83-7) is a substituted aromatic carboxylic acid. Its unique structure, featuring a phenolic hydroxyl group, a carboxylic acid moiety, and an iodine atom on the benzene ring, makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Understanding its stability is paramount for defining storage conditions, predicting shelf-life, and developing analytical methods capable of detecting impurities and degradation products.
Chemical Structure
The structural arrangement of its functional groups dictates its chemical reactivity and degradation pathways.
Caption: Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design.
| Property | Value | Reference |
| CAS Number | 850146-83-7 | [1] |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1] |
| Appearance | Solid (Specifics not detailed) | [1] |
| Boiling Point | 388.7°C at 760 mmHg | [1] |
| Density | 2.004 g/cm³ | [1] |
| Storage Temp. | 2-8°C | [1] |
Intrinsic Stability and Key Chemical Liabilities
The stability of this compound is governed by its three primary functional groups:
-
Phenolic Hydroxyl (-OH) Group: This group is highly susceptible to oxidation. In the presence of oxidizing agents, oxygen, or even trace metal ions, it can be oxidized to form colored quinone-type structures.[4][5][6][7] This represents a primary degradation pathway.
-
Aromatic Iodine (-I) Substituent: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage, particularly under photolytic (UV/Vis light) conditions.[8][9] This homolytic cleavage can lead to de-iodination, forming 2-Hydroxy-4-methylbenzoic acid as a major degradant.
-
Carboxylic Acid (-COOH) Group: While generally stable, this group can undergo thermal decarboxylation at elevated temperatures.[10] Its acidic nature, along with the phenolic hydroxyl group, means the molecule's solubility and stability in aqueous solutions are highly pH-dependent.
Forced Degradation Studies: A Framework for Analysis
Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guidelines Q1A and Q1B.[2][3][11] The objective is to achieve a target degradation of 5-20% to avoid the formation of secondary degradants that are not relevant to formal stability studies.[3][12]
Experimental Workflow
The overall workflow for forced degradation is a systematic process of subjecting the compound to stress and analyzing the outcome.
Caption: Workflow for forced degradation studies.
Summary of Stress Conditions
The following conditions serve as a robust starting point for stress testing, subject to optimization based on the molecule's observed stability.
| Stress Condition | Recommended Reagent/Condition | Typical Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60-80 °C | 2 - 24 hours | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH at RT or 40-60 °C | 1 - 12 hours | Potential for phenolic oxidation |
| Oxidative | 3-30% H₂O₂ at Room Temperature | 2 - 24 hours | High: Oxidation of phenol |
| Thermal (Solid) | 80°C or higher (monitor melting) | 24 - 72 hours | Decarboxylation at high temp |
| Photolytic | ICH Q1B Option 2: 1.2 million lux-hrs & 200 W-hrs/m² | As per guideline | High: De-iodination |
Predicted Degradation Profile and Pathways
Based on the chemical liabilities, a predictive degradation map can be constructed. The primary degradation products are likely to arise from de-iodination and oxidation.
Caption: Predicted degradation pathways.
-
De-iodination: Exposure to light is expected to cleave the C-I bond, yielding 2-Hydroxy-4-methylbenzoic acid (CAS 50-85-1).[13][14][15][16] This is often a primary photolytic degradation route for iodoarenes.[8]
-
Oxidation: The phenolic group is a prime target for oxidation, especially in the presence of H₂O₂ or under basic conditions with oxygen. This can lead to the formation of benzoquinones or even ring-opened byproducts.[5][7] These products are often colored, which may be observed visually.
-
Thermal Degradation: At temperatures approaching its boiling point or during prolonged heating in the solid state, decarboxylation may occur, leading to the formation of 4-Iodo-3-methylphenol .[10]
Methodologies for Stability Assessment
A scientifically sound investigation requires robust, well-documented experimental protocols.
Protocol 1: Forced Degradation Experimental Workflow
Objective: To generate degraded samples of this compound for the development of a stability-indicating analytical method.
Materials:
-
This compound (high purity)[17]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M
-
Sodium hydroxide (NaOH), 1.0 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Volumetric flasks, pipettes, pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of ~0.1 mg/mL. This is the time-zero (T₀) control.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Heat at 80°C. Withdraw aliquots at 2, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to the target concentration (~0.1 mg/mL) with 50:50 methanol:water.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Keep at 60°C. Withdraw aliquots at 1, 4, and 12 hours.
-
Neutralize the aliquots with 0.1 M HCl and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Dilute to the target concentration.
-
-
Thermal Degradation:
-
Solution: Prepare a solution in the proposed formulation vehicle or 50:50 methanol:water. Heat at 80°C, protected from light. Sample as in acid hydrolysis.
-
Solid State: Place a thin layer of the solid compound in a vial and heat at 80°C. At each time point, dissolve a portion of the solid to the target concentration.
-
-
Photostability:
-
Expose both the solid compound and a solution (~0.1 mg/mL) to light in a validated photostability chamber according to ICH Q1B guidelines.
-
Include a dark control sample wrapped in aluminum foil for comparison.
-
Analyze the samples after the specified exposure.
-
-
Analysis: Analyze all samples by HPLC-UV/PDA against the control sample to determine the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of separating this compound from its process impurities and degradation products.
Instrumentation & Columns:
-
HPLC system with a Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard starting point.[18]
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water (volatile and MS-compatible).[18]
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient Program (for optimization):
-
Time 0-5 min: 30% B
-
Time 5-25 min: 30% to 90% B
-
Time 25-30 min: 90% B
-
Time 30-35 min: 90% to 30% B
-
Time 35-40 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detection, monitor at a wavelength of maximum absorbance (e.g., ~230-240 nm, to be determined from the UV spectrum) and a secondary wavelength to check for peak purity.
Method Validation & System Suitability:
-
Specificity: Inject all samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Use the PDA detector to assess peak purity of the parent peak in the stressed samples.
-
System Suitability: Before analysis, inject a standard solution five times. The %RSD for peak area and retention time should be <2.0%. The resolution between the parent peak and the closest eluting degradant should be >2.0, and the tailing factor for the parent peak should be <1.5.
-
Further Validation: Perform full validation as per ICH Q2(R1) guidelines, including linearity, accuracy, precision, LOD, and LOQ.
Conclusion and Recommendations
This compound is a molecule with predictable stability liabilities, primarily related to photolytic de-iodination and oxidative degradation of its phenolic moiety. Thermal degradation via decarboxylation is a risk only at significantly elevated temperatures. Hydrolytic degradation under mild acidic or basic conditions is expected to be minimal.
Recommendations for Handling and Storage:
-
Storage: The compound should be stored in well-sealed, airtight containers at the recommended 2-8°C to minimize thermal and oxidative stress.[1]
-
Light Protection: Due to its high photosensitivity, the material must be protected from light at all stages of handling, storage, and processing. The use of amber containers is mandatory.
-
Inert Atmosphere: For long-term storage or when handling in solution, purging with an inert gas (e.g., nitrogen, argon) is advisable to prevent oxidation.
This guide provides the foundational knowledge and practical workflows to manage the stability of this compound effectively, ensuring its quality and suitability for its intended synthetic applications.
References
- 1. lookchem.com [lookchem.com]
- 2. scispace.com [scispace.com]
- 3. ijrpp.com [ijrpp.com]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. rjptonline.org [rjptonline.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]
- 14. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemeo.com [chemeo.com]
- 16. 2-Hydroxy-4-methylbenzoic acid (CAS 50-85-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. calpaclab.com [calpaclab.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Experimental protocol for the synthesis of 2-Hydroxy-5-iodo-4-methylbenzoic acid
An Application Note for the Synthesis of 2-Hydroxy-5-iodo-4-methylbenzoic Acid
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] The described methodology is based on the electrophilic iodination of 2-Hydroxy-4-methylbenzoic acid. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a detailed walkthrough from reagent preparation to product purification and characterization, grounded in established chemical principles and safety practices.
Introduction and Significance
This compound (CAS No. 850146-83-7) is a halogenated derivative of salicylic acid.[2] Its molecular structure, featuring hydroxyl, carboxyl, methyl, and iodo functional groups, makes it a versatile intermediate for creating more complex molecules with specific biological activities or material properties.[1] The strategic placement of the iodine atom allows for its use in carbon-carbon bond-forming reactions, such as Suzuki and Stille couplings, which are fundamental in modern medicinal chemistry.[3] Its applications are primarily as an intermediate in the synthesis of novel therapeutic agents and specialized agrochemicals.[1]
The protocol herein details a robust method for the synthesis of this compound via direct iodination of 2-Hydroxy-4-methylbenzoic acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of the precursor is attacked by an electrophilic iodine species generated in situ.
Reaction Principle and Mechanism
The synthesis is achieved by the direct iodination of 2-Hydroxy-4-methylbenzoic acid. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and act as ortho-, para-directors, strongly activating the benzene ring for electrophilic substitution. The carboxylic acid (-COOH) group is a deactivating meta-director. The directing influence of the potent hydroxyl group is dominant. With the para-position occupied by the methyl group, the incoming electrophilic iodine is directed to the ortho-position at carbon 5.
The electrophilic iodine species (I+) is generated in situ from molecular iodine (I₂) and an oxidizing agent, such as iodic acid (HIO₃). This method provides a reliable and efficient route to the desired mono-iodinated product.[4]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Supplier Example |
| 2-Hydroxy-4-methylbenzoic acid | 50-85-1 | 152.15 | ≥98% | Sigma-Aldrich |
| Iodine (I₂) | 7553-56-2 | 253.81 | ≥99.8% | Sigma-Aldrich |
| Iodic acid (HIO₃) | 7782-68-5 | 175.91 | ≥99.5% | Sigma-Aldrich |
| Ethanol, Anhydrous | 64-17-5 | 46.07 | ≥99.5% | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | ACS Grade | Fisher Scientific |
| Sodium Chloride (for brine) | 7647-14-5 | 58.44 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Fisher Scientific |
| Deionized Water | - | 18.02 | - | In-house |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
500 mL separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Experimental Protocol
Reaction Setup & Synthesis Workflow
The overall workflow for the synthesis is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Preparation
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Hydroxy-4-methylbenzoic acid (7.6 g, 50 mmol).[5]
-
Add 100 mL of anhydrous ethanol and stir the mixture at room temperature until all the solid has dissolved.
Step 2: Iodination
-
In a separate beaker, prepare the iodinating reagent by carefully mixing Iodine (6.35 g, 25 mmol) and Iodic Acid (1.76 g, 10 mmol).
-
Add the solid iodine/iodic acid mixture to the ethanolic solution of the starting material in portions over 10 minutes. The solution will turn a dark brown/purple color.
-
Heat the reaction mixture to a gentle reflux (approx. 78-80°C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is complete when the starting material spot is no longer visible.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of deionized water in a 500 mL beaker while stirring.
-
Quench the excess iodine by adding 10% aqueous sodium thiosulfate solution dropwise until the dark color of the solution disappears, resulting in a pale yellow or off-white precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation of the crude product.
-
Isolate the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water.
-
Transfer the crude solid to a 500 mL separatory funnel and dissolve it in 150 mL of ethyl acetate.
-
Wash the organic layer sequentially with 50 mL of 10% sodium thiosulfate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization of Final Product
The identity and purity of the synthesized this compound (MW: 278.04 g/mol ) should be confirmed by standard analytical techniques.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Compare with literature values.
-
¹H NMR, ¹³C NMR: Confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): Confirm the molecular weight.
-
FT-IR Spectroscopy: Identify characteristic functional groups (O-H, C=O, C-I).
Safety and Handling Precautions
All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
2-Hydroxy-4-methylbenzoic acid: May cause skin and eye irritation.[5]
-
Iodine: Harmful if swallowed or inhaled. Causes skin and severe eye irritation. Handle with care.
-
Iodic Acid: A strong oxidizing agent. Contact with combustible material may cause fire. Causes severe skin burns and eye damage.
-
Ethyl Acetate & Ethanol: Highly flammable liquids and vapors. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[6][7] Halogenated organic waste should be collected in a designated container.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H7IO3 | CID 11265893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Application Notes & Protocols: A Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Hydroxy-5-iodo-4-methylbenzoic Acid
Introduction: Unlocking the Potential of a Versatile Building Block
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] This transformative power has been recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[3][4] These reactions are indispensable in the pharmaceutical, agrochemical, and materials science industries for constructing complex molecular architectures.[1][5]
This guide focuses on a particularly valuable and versatile building block: 2-Hydroxy-5-iodo-4-methylbenzoic acid . The strategic placement of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a highly reactive aryl iodide—makes this substrate an exceptional starting point for the synthesis of diverse and complex molecules. The carbon-iodine bond is particularly well-suited for palladium-catalyzed reactions due to its high reactivity, often allowing for milder reaction conditions compared to its bromide or chloride counterparts.[6]
Herein, we provide detailed application notes and validated protocols for three seminal cross-coupling reactions using this substrate: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. Our approach moves beyond simple procedural lists, delving into the mechanistic rationale behind each step to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for their unique synthetic challenges.
Chapter 1: The Engine of Synthesis - The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a series of sequential steps that facilitate the bond-forming process while regenerating the active catalyst.[3][7] While specific intermediates vary between reaction types, the fundamental framework generally involves three key stages: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
References
Application Notes & Protocols: 2-Hydroxy-5-iodo-4-methylbenzoic Acid in Pharmaceutical Intermediate Synthesis
Introduction: A Multifaceted Building Block in Medicinal Chemistry
2-Hydroxy-5-iodo-4-methylbenzoic acid is a highly functionalized aromatic compound poised as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, characterized by the molecular formula C8H7IO3, incorporates a salicylic acid core, which is a privileged scaffold in drug design, augmented with an iodine atom and a methyl group.[1][2] This unique arrangement of functional groups provides multiple reactive sites, enabling its use as a versatile building block for constructing diverse molecular architectures with potential therapeutic applications.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for its successful application in pharmaceutical research and development. We will dissect the role of each functional group and present detailed, field-proven protocols for key transformations, empowering researchers to leverage this intermediate to its full potential.
Section 1: The Strategic Importance of Integrated Functional Groups
The synthetic versatility of this compound stems from the distinct reactivity of its three key functional moieties: the aryl iodide, the carboxylic acid, and the phenolic hydroxyl group. Understanding their interplay is crucial for designing successful synthetic routes.
-
The Aryl Iodide: The Cross-Coupling Workhorse The iodine atom positioned at C5 is the most synthetically active site for carbon-carbon and carbon-heteroatom bond formation. Aryl iodides are superior substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) compared to their bromide or chloride counterparts due to the weaker C-I bond, which facilitates faster oxidative addition to the palladium(0) catalyst. This enables the construction of complex molecular frameworks under relatively mild conditions.
-
The Salicylic Acid Moiety: A Double-Edged Sword The ortho-arrangement of the hydroxyl and carboxylic acid groups presents both opportunities and challenges. The acidic protons of both groups necessitate careful selection of bases to avoid unwanted side reactions or deactivation of catalysts. The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially forming stable, inactive complexes that poison the catalyst.[3] Conversely, this chelating ability can sometimes be harnessed for ortho-directed functionalization, although steric hindrance from the adjacent methyl group must be considered.
-
The Methyl Group: A Steric and Electronic Modulator The methyl group at C4 exerts both electronic and steric influence. As an electron-donating group, it can subtly modulate the reactivity of the aromatic ring. More significantly, its steric bulk can influence the approach of reagents and catalysts to the adjacent iodo and hydroxyl groups, potentially affecting reaction rates and regioselectivity.
Section 2: Core Applications & Synthetic Protocols
The true value of this compound is realized through its application in robust, high-yield transformations that are foundational to pharmaceutical synthesis.
Application A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl-aryl structures, which are prevalent in many marketed drugs. This protocol details a representative coupling of this compound with an arylboronic acid.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Hydroxy-4-methyl-5-phenylbenzoic acid
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).[3][4]
-
Catalyst Addition: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas; repeat this cycle three times. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[4]
-
Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 v/v ratio, 0.1 M concentration) via syringe.[3][4]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Acidify the aqueous layer to a pH of ~2 with 1M HCl to protonate the carboxylic acid, causing the product to precipitate or become extractable.[4]
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure biaryl product.[4]
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst deactivation (poisoning by carboxylate).[3] Inefficient oxidative addition due to steric hindrance. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the reaction.[3] Consider protecting the carboxylic acid as an ester prior to coupling. |
| Deiodination Byproduct | Formation of a palladium-hydride (Pd-H) species that reduces the aryl iodide. | Optimize the base; milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[3] Ensure rigorous degassing to remove oxygen and water, which can contribute to Pd-H formation. |
| Homocoupling of Boronic Acid | Presence of oxygen promoting the side reaction. | Maintain a strict inert atmosphere throughout the reaction. Use a slight excess, but not a large excess, of the boronic acid (1.2-1.5 equiv.).[4] |
Application B: Copper-Catalyzed N-Arylation
The formation of a C-N bond via N-arylation of the aryl iodide is a critical transformation for synthesizing many pharmaceutical ingredients. The synthesis of the insomnia drug Suvorexant, for example, relies on a similar transformation using 2-iodo-5-methylbenzoic acid.[5] This protocol outlines a general copper-catalyzed amination.
Experimental Protocol: Synthesis of 2-Hydroxy-4-methyl-5-(1H-1,2,3-triazol-1-yl)benzoic acid
-
Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), 1,2,3-triazole (1.5 equiv.), cuprous iodide (CuI, 0.1 equiv.), and a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.).[5]
-
Solvent Addition: Add a suitable solvent such as acetone or DMF.[5]
-
Reaction Execution: Heat the mixture to reflux (e.g., 55-100 °C depending on the solvent) and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.[5]
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting solid in water and stir. Adjust the pH of the solution to ~2 by the dropwise addition of hydrochloric acid to precipitate the product.[5]
-
Final Isolation: Stir the suspension for 1-2 hours in an ice bath to ensure complete precipitation. Filter the solid, wash the filter cake with cold water, and dry under vacuum at 50 °C to yield the N-arylated product.[5]
General N-Arylation Catalytic Cycle
References
Systematic Purification of 2-Hydroxy-5-iodo-4-methylbenzoic Acid by Recrystallization
Application Note: A-085
Abstract
This application note provides a comprehensive, in-depth guide for the purification of 2-Hydroxy-5-iodo-4-methylbenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The protocol details a systematic approach to purification via recrystallization, moving beyond a simple set of instructions to explain the fundamental principles and critical parameters that govern success. We present a robust, step-by-step methodology, including rational solvent selection, execution of single-solvent and mixed-solvent (antisolvent) techniques, and post-purification validation. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally similar compounds.
Introduction: The Imperative for Purity
This compound is a substituted aromatic carboxylic acid whose utility as a synthetic building block is directly correlated with its purity.[1] Impurities, often remnants from its synthesis (e.g., unreacted starting materials or regioisomers), can lead to deleterious side reactions, lower yields in subsequent steps, and introduce contaminants into final active pharmaceutical ingredients (APIs).
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2][3] The process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system.[4] By dissolving the impure solid in a hot solvent and allowing it to cool, the target compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[2][4]
The Principle of Recrystallization
The efficacy of recrystallization is based on the principle that the solubility of most solid compounds increases with temperature.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[2][6]
The process involves several key stages:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4][7]
-
Crystal Formation: As the solution cools, its capacity to dissolve the solute decreases. The solution becomes supersaturated, a thermodynamic state that drives the solute molecules to arrange themselves into a highly ordered, low-energy crystal lattice.[4][8]
-
Impurity Exclusion: Due to the precise geometric requirements of the growing crystal lattice, impurity molecules that do not fit are excluded and remain in the solvent.[2][4]
-
Isolation: The newly formed, pure crystals are separated from the impurity-laden mother liquor by filtration.[9]
Slow, controlled cooling is paramount. Rapid cooling can trap impurities within the crystal lattice, compromising the purification's effectiveness.[4]
Pre-Protocol Strategy: Rational Solvent Selection
The single most critical factor in a successful recrystallization is the choice of solvent.[10] this compound is a moderately polar molecule, featuring a polar carboxylic acid and a hydroxyl group, along with a less polar iodinated methylbenzene backbone. This structure suggests good solubility in polar protic solvents.
Key Criteria for an Ideal Solvent:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low-Temperature Insolubility: The compound should be poorly soluble in the cold solvent to maximize recovery.[2]
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[2]
-
Chemical Inertness: The solvent must not react with the compound.[2][6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]
Solvent Screening Data
The following table provides a starting point for solvent selection based on the structural characteristics of the target molecule.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Water | 100 | High | Likely to be a poor solvent at room temperature but may dissolve the compound when hot, especially given the acidic and hydroxyl groups. A good candidate.[11] |
| Ethanol | 78 | High | The compound is expected to be very soluble due to hydrogen bonding. May be too effective a solvent, leading to low recovery unless used in a mixed-solvent system.[11] |
| Methanol | 65 | High | Similar to ethanol; likely a very good solvent, potentially too good for single-solvent use. |
| Isopropanol | 82 | Medium-High | Less polar than ethanol/methanol. May offer a better solubility differential between hot and cold conditions. |
| Acetone | 56 | Medium-High | A good solvent for many organic acids, but its low boiling point can make handling difficult.[10] |
| Ethyl Acetate | 77 | Medium | May be a suitable candidate, balancing polarity for dissolution when hot and lower polarity for crystallization when cold. |
| Toluene | 111 | Low | Unlikely to be a good primary solvent due to polarity mismatch, but could potentially be used as an antisolvent. |
Detailed Experimental Protocols
This section outlines two primary methods: a single-solvent recrystallization, which is ideal if a suitable solvent is found, and a more versatile two-solvent (or antisolvent) recrystallization.
Method A: Single-Solvent Recrystallization
This method is demonstrated using isopropanol, a solvent likely to provide a good solubility gradient.
Workflow Diagram: Single-Solvent Recrystallization
Caption: Workflow for a standard single-solvent recrystallization protocol.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen solvent (e.g., isopropanol) to its boiling point.
-
Add the hot solvent to the crude solid dropwise while heating the flask on a hot plate. Swirl continuously. Add just enough solvent to completely dissolve the solid at the boiling point.[7] An excess of solvent is the most common cause of failed recrystallization or low yield.[12]
-
Hot Filtration (if necessary): If insoluble impurities remain in the hot solution, they must be removed. Place a piece of fluted filter paper in a stemless funnel and pre-heat both by pouring a small amount of hot solvent through them. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.[13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Inducing Crystallization: If crystals do not form spontaneously, induce crystallization by gently scratching the inside wall of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.[12]
-
Maximizing Yield: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
Method B: Two-Solvent (Antisolvent) Recrystallization
This technique is invaluable when no single solvent has the ideal properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a miscible "bad" solvent or "antisolvent" (in which it is poorly soluble) until the solution becomes saturated.[15][16]
References
- 1. lookchem.com [lookchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. byjus.com [byjus.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Crystallization for Purification.pptx [slideshare.net]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to the Analysis of 2-Hydroxy-5-iodo-4-methylbenzoic Acid by HPLC and TLC
Introduction
2-Hydroxy-5-iodo-4-methylbenzoic acid is a substituted aromatic carboxylic acid with significant utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzoic acid core with hydroxyl, iodo, and methyl functional groups, imparts unique chemical properties that are leveraged in organic synthesis.[1] Accurate and reliable analytical methods are paramount for monitoring reaction progress, assessing purity, and ensuring quality control of intermediates and final products containing this moiety.
This application note provides detailed, field-proven protocols for the analysis of this compound using two complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Thin-Layer Chromatography (TLC) for rapid qualitative assessment. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind each procedural step to ensure robust and reproducible results.
Physicochemical Properties & Analytical Strategy
A successful chromatographic separation is predicated on understanding the analyte's physicochemical properties. The structure of this compound dictates the analytical approach.
-
Structure and Functionality: The molecule contains both a hydrophilic (carboxylic acid, hydroxyl) and a lipophilic (iodinated benzene ring, methyl group) region, making it moderately polar.
-
Acidity (pKa): As a benzoic acid derivative, the carboxylic acid group is acidic, with an estimated pKa in the range of 3-4, similar to related structures like 4-methylsalicylic acid.[2] This property is critical for HPLC method development, as mobile phase pH will control the analyte's ionization state and, consequently, its retention.
-
UV Absorbance: The aromatic ring is a strong chromophore, making UV-Vis spectrophotometry an ideal detection method.[3] Similar substituted benzoic acids exhibit strong absorbance maxima between 250 nm and 300 nm.[4]
Based on these properties, a reversed-phase HPLC method is the logical choice for quantitative analysis. This technique separates compounds based on their hydrophobicity, making it ideal for this moderately polar analyte. For rapid, qualitative checks, normal-phase TLC on silica gel provides a fast and cost-effective solution.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | [1][5] |
| Molecular Weight | 278.04 g/mol | [1] |
| CAS Number | 850146-83-7 | [1] |
| Predicted Polarity | Moderately polar, suitable for reversed-phase chromatography | N/A |
| Key Functional Groups | Carboxylic acid, Phenol, Iodinated Aromatic Ring | N/A |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the precise quantification of this compound.
Principle of Separation
In RP-HPLC, the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The retention of this compound is primarily governed by the hydrophobic interactions between its iodinated aromatic ring and the C18 alkyl chains. To ensure reproducible retention and sharp peak symmetry, the mobile phase is acidified. This suppresses the ionization of the carboxylic acid group, rendering the molecule more non-polar and increasing its retention time.[6][7]
HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for reversed-phase separation of small molecules. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid | Acetonitrile provides good resolution and low UV cutoff. Formic acid controls pH to suppress analyte ionization for better peak shape.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV/Vis or Photodiode Array (PDA) | N/A |
| Detection Wavelength | 254 nm or scan for λmax (approx. 250-300 nm) | 254 nm is a common wavelength for aromatic compounds.[6] A PDA detector is recommended to determine the absorbance maximum (λmax) for optimal sensitivity. |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the column to be ready for the next injection. |
Experimental Protocol
A. Mobile Phase Preparation (1 L)
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Measure 400 mL of HPLC-grade water into a separate graduated cylinder.
-
Combine the solvents in a 1 L solvent reservoir bottle.
-
Carefully add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.
B. Standard Solution Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase. These will be used to generate a calibration curve.
C. Sample Preparation
-
Accurately weigh a sample containing the analyte and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex the sample solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
D. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
HPLC Workflow Diagram
Caption: HPLC analysis workflow from preparation to quantification.
Qualitative Analysis by Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid, parallel analysis of multiple samples to monitor reaction progress, check purity, or identify fractions from column chromatography.
Principle of Separation
This method utilizes a polar stationary phase (silica gel) and a less polar mobile phase. The separation is based on the principle of adsorption. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). The inclusion of a small amount of acetic acid in the mobile phase is crucial; it protonates the analyte's carboxylic acid group, preventing its deprotonation by the slightly acidic silica. This minimizes "tailing" and results in compact, well-defined spots.
TLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates | Standard polar stationary phase. The F₂₅₄ indicator allows for non-destructive visualization under UV light. |
| Mobile Phase | Hexane : Ethyl Acetate : Acetic Acid (60:40:1, v/v/v) | A moderately polar eluent system. Hexane is the non-polar component, ethyl acetate provides polarity for elution, and acetic acid improves spot shape for acidic analytes. |
| Chamber | Standard glass TLC chamber with lid | N/A |
| Application | 1-2 µL of sample solution (1-5 mg/mL in ethyl acetate) | Small, concentrated spots lead to better separation. |
| Visualization | 1. UV light at 254 nm2. Iodine vapor | UV is a non-destructive first look for aromatic compounds.[3] Iodine is a universal, semi-destructive stain that visualizes most organic compounds as brown spots.[8][9] |
Experimental Protocol
A. Chamber and Plate Preparation
-
Pour the prepared mobile phase into a TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, wetting it with the mobile phase, and close the lid. Allow the chamber to saturate for at least 15-20 minutes to ensure a uniform solvent vapor environment.
-
Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.
B. Sample Application
-
Dissolve samples and a reference standard in a volatile solvent like ethyl acetate or methanol to a concentration of 1-5 mg/mL.
-
Using a capillary tube or micropipette, spot 1-2 µL of each sample onto the origin line, keeping spots small and well-separated.
C. Plate Development
-
Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level.
-
Close the lid and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
D. Visualization and Analysis
-
UV Visualization: Place the dried plate under a UV lamp (254 nm). The analyte should appear as a dark spot against a fluorescent green background. Circle the spot(s) with a pencil.
-
Iodine Staining: Place the plate into a sealed chamber containing a few crystals of solid iodine. The analyte spot will develop a brownish color within a few minutes.[9] This method is useful if the compound is not UV-active or for secondary confirmation.
-
Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
TLC Workflow Diagram
Caption: Step-by-step workflow for TLC analysis.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 5. This compound | C8H7IO3 | CID 11265893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Utility of 2-Hydroxy-5-iodo-4-methylbenzoic Acid in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Workhorse
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 2-Hydroxy-5-iodo-4-methylbenzoic acid emerges as a highly valuable and versatile scaffold. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, a carboxylic acid for derivatization, a sterically accessible iodo-substituent for cross-coupling, and a methyl group for electronic and steric modulation—offers a powerful toolkit for synthetic chemists.[1] This compound, a derivative of salicylic acid, belongs to a class of molecules with established significance in drug discovery and the development of agrochemicals and dyes.[1][2][3] The presence of the iodine atom, in particular, serves as a crucial synthetic handle, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision.[4][5] This guide provides an in-depth exploration of its applications, complete with field-tested protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | [1][6] |
| Molecular Weight | 278.04 g/mol | [1] |
| Appearance | Typically a solid | - |
| Boiling Point | 388.7°C at 760 mmHg (Predicted) | [1] |
| Flash Point | 188.9°C (Predicted) | [1] |
| Storage | Store in a cool, dry place (e.g., 2-8°C) | [1] |
| Hazard Codes | H315, H319, H335 (Causes skin, eye, and respiratory irritation) | |
| Precautionary Codes | P261, P280 (Avoid breathing dust, wear protective gear) |
Handling & Safety: Standard laboratory precautions should be observed. Handle in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
Core Synthetic Applications: A Multi-Functional Building Block
The true power of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular framework.
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl-iodide bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, making it an ideal substrate for a wide range of cross-coupling reactions. This is the cornerstone of its utility.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for constructing biaryl linkages.[8] The reaction of this compound with various aryl or heteroaryl boronic acids provides access to a vast array of complex structures.
-
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is a common choice, using a Pd(II) precatalyst like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the often rate-limiting oxidative addition step, especially given the potential for steric hindrance.[9][10]
-
Base: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transmetalation step.[9]
-
Solvent: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[9] Rigorous degassing of solvents is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Other Couplings: The reactivity of the iodo group extends to other transformations, including Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination for C-N bond formation, and Heck coupling with alkenes.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety is a versatile handle for introducing diverse functional groups, most commonly through the formation of amides and esters.
-
Amide Synthesis: Direct coupling with amines using coupling agents (e.g., EDC, HATU) is effective. However, for less reactive amines or for large-scale synthesis, a two-step protocol via an acyl chloride intermediate is often more robust and higher yielding. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.[11] The subsequent reaction with an amine, typically in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct, proceeds rapidly.[11]
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group can be readily functionalized.
-
O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) yields the corresponding ether. This modification can be used to block the hydroxyl group or to introduce specific side chains.[12]
-
O-Acylation: Esterification of the phenolic hydroxyl can be achieved using acyl chlorides or anhydrides.
Experimental Protocols
The following protocols are presented as robust starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol details the synthesis of a 5-aryl-2-hydroxy-4-methylbenzoic acid derivative.
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd(PPh₃)₄ (3–5 mol%) or Pd(OAc)₂ (2-4 mol%) with SPhos (4-8 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Steric hindrance. | Ensure rigorous degassing of all solvents.[9] Use a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos).[10] Increase reaction temperature. |
| Deiodination Side Product | Formation of Pd-H species. | The choice of base is critical; screen milder bases.[10] Ensure high purity of reagents. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Improve degassing procedure.[9] Reduce catalyst loading. Use a Pd(0) source like Pd(PPh₃)₄. |
| Catalyst Deactivation | Coordination of the carboxylate to the Pd center. | Consider protecting the carboxylic acid as an ester prior to coupling, followed by hydrolysis.[10] |
Protocol 2: Synthesis of N-Alkyl-2-hydroxy-5-iodo-4-methylbenzamide
This two-step protocol provides a reliable method for amide bond formation.
Step A: Synthesis of 2-Hydroxy-5-iodo-4-methylbenzoyl chloride
-
To a round-bottom flask, add this compound (1.0 equiv) and thionyl chloride (SOCl₂) (5-10 equiv).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases.
-
Cool the mixture and remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.[11]
Step B: Amide Formation
-
Dissolve the crude acyl chloride from Step A in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equiv) and a non-nucleophilic base such as triethylamine (TEA) (2.5 equiv) in the same solvent.
-
Add the amine/TEA solution dropwise to the stirring acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for molecular design. Its well-defined and predictable reactivity allows for the systematic construction of complex molecules relevant to the pharmaceutical, agrochemical, and materials sectors.[1] By understanding the causality behind the reaction conditions and leveraging robust protocols, researchers can efficiently unlock the synthetic potential of this powerful building block.
References
- 1. Cas 850146-83-7,this compound | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H7IO3 | CID 11265893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols for the Derivatization of 2-Hydroxy-5-iodo-4-methylbenzoic Acid
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of 2-Hydroxy-5-iodo-4-methylbenzoic acid. This versatile trifunctional building block presents unique opportunities for selective modification at its carboxylic acid, hydroxyl, and iodo moieties. The strategic manipulation of these functional groups is of significant interest to researchers, scientists, and drug development professionals for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This document outlines robust methodologies for esterification, etherification, and palladium-catalyzed cross-coupling reactions, offering insights into reaction optimization and characterization of the resulting derivatives.
Introduction
This compound is a valuable synthetic intermediate characterized by a strategically substituted benzene ring.[1] The presence of a carboxylic acid, a phenolic hydroxyl group, and an iodo substituent on a single scaffold allows for a diverse range of chemical transformations. This multi-functional nature makes it a key starting material in the synthesis of pharmaceuticals and agrochemicals.[1] The electron-donating methyl group and the electron-withdrawing iodo and carboxylic acid groups influence the reactivity of the aromatic ring, providing a platform for regioselective derivatization.
This guide is designed to provide researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their synthetic campaigns. We will explore the independent and sequential modification of each functional group, supported by mechanistic insights and detailed experimental procedures.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1] |
| Boiling Point | 388.7°C at 760 mmHg | [1] |
| Density | 2.004 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Safety and Handling:
This compound and its derivatives should be handled in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coats, and chemical-resistant gloves, must be worn at all times.[2][3][4] Avoid inhalation of dust and contact with skin and eyes.[2][5] In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.[4]
Derivatization Strategies
The three key functional groups of this compound—carboxylic acid, hydroxyl, and iodo—can be selectively targeted for derivatization. The choice of reaction conditions and reagents will determine which functional group reacts.
Caption: Derivatization pathways for this compound.
Derivatization of the Carboxylic Acid Group: Esterification
Esterification of the carboxylic acid is a common first step in a synthetic sequence to protect this acidic proton or to introduce new functionalities.
3.1.1. Fischer-Speier Esterification
This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[6]
Protocol 1: Synthesis of Methyl 2-hydroxy-5-iodo-4-methylbenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).[7]
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[7]
-
Reaction: Heat the mixture to reflux for 4-12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.[7] Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography or recrystallization.
Derivatization of the Hydroxyl Group: Etherification
Etherification of the phenolic hydroxyl group can be achieved using various alkylating agents in the presence of a base. This modification can alter the biological activity and physicochemical properties of the molecule.
Protocol 2: O-Alkylation using an Alkyl Halide
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (2.0-3.0 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., propyl iodide, 1.1-1.5 eq) to the mixture.[8]
-
Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the progress by TLC.[9]
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the resulting ether by column chromatography.
Derivatization of the Iodo Group: Palladium-Catalyzed Cross-Coupling Reactions
The iodo substituent provides a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides.[10]
3.3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron species.[11][12][13] This reaction is widely used in the synthesis of biaryl compounds.[11]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).[11]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
3.3.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14][15] This reaction is valuable for synthesizing arylalkynes.[16]
Protocol 4: Sonogashira Coupling with a Terminal Alkyne
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).[14]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.5 eq) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).[14]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
3.3.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[17][18]
Protocol 5: Buchwald-Hartwig Amination with an Amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq).[19][20]
-
Reagent Addition: Add the amine (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography. It is important to note that the choice of base can be critical, with Cs₂CO₃ being a milder option for base-sensitive functional groups.[20]
Data Presentation
Table 2: Summary of Derivatization Reactions
| Reaction Type | Functional Group Targeted | Key Reagents | Typical Conditions | Product Type |
| Fischer-Speier Esterification | Carboxylic Acid | Alcohol, H₂SO₄ | Reflux, 4-12 h | Ester |
| O-Alkylation | Hydroxyl | Alkyl Halide, K₂CO₃ | Reflux, 4-24 h | Ether |
| Suzuki-Miyaura Coupling | Iodo | Arylboronic Acid, Pd Catalyst, Base | 80-100 °C, 6-24 h | Biaryl |
| Sonogashira Coupling | Iodo | Terminal Alkyne, Pd/Cu Catalysts, Base | RT to 60 °C, 2-12 h | Arylalkyne |
| Buchwald-Hartwig Amination | Iodo | Amine, Pd Catalyst, Ligand, Base | 80-110 °C, 12-24 h | Arylamine |
Conclusion
This compound is a highly adaptable building block for organic synthesis. The protocols detailed in this guide provide a solid foundation for the selective derivatization of its carboxylic acid, hydroxyl, and iodo functionalities. By carefully selecting the appropriate reagents and reaction conditions, researchers can effectively synthesize a wide array of complex molecules for applications in drug discovery and materials science. The experimental procedures outlined herein are intended to serve as a starting point, and optimization may be necessary depending on the specific substrate and desired product.
References
- 1. lookchem.com [lookchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Iodo-5-methylbenzoic acid | CAS#:52548-14-8 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. d-nb.info [d-nb.info]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jk-sci.com [jk-sci.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Hydroxy-5-iodo-4-methylbenzoic Acid
Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 2-Hydroxy-5-iodo-4-methylbenzoic acid, an important intermediate in the pharmaceutical and agrochemical industries.[1] The protocol details a robust method for the electrophilic iodination of 2-hydroxy-4-methylbenzoic acid. Emphasis is placed on the critical parameters and safety considerations necessary for transitioning this synthesis from the laboratory bench to a larger scale. This guide is intended for researchers, chemists, and chemical engineers in the fields of drug development and process chemistry.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structure, featuring a hydroxyl group, a carboxylic acid, a methyl group, and an iodine atom on a benzene ring, provides multiple points for further chemical modification. The reliable and efficient synthesis of this compound at scale is therefore of significant interest.
This application note outlines a detailed protocol for the synthesis of this compound via the electrophilic iodination of 2-hydroxy-4-methylbenzoic acid. The procedure is designed to be scalable, with a focus on process safety, reaction monitoring, and product purification.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The aromatic ring of the starting material, 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid), is activated towards electrophilic attack by the electron-donating hydroxyl and methyl groups.
The reaction proceeds via the generation of an electrophilic iodine species, which then attacks the electron-rich aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-directing group. The regioselectivity of the iodination is therefore primarily governed by the powerful directing effect of the hydroxyl group, leading to substitution at the position ortho to the hydroxyl group and para to the methyl group.
The overall reaction is as follows:
Caption: General reaction scheme for the iodination of 2-hydroxy-4-methylbenzoic acid.
Process Scale-Up Considerations
Transitioning a chemical synthesis from a laboratory to a pilot or production scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.[2]
Heat Transfer and Thermal Safety
Electrophilic aromatic iodination reactions can be exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[2] This can lead to an increase in reaction temperature, potentially causing side reactions or a thermal runaway.
Key considerations for heat management include:
-
Calorimetric Studies: Perform differential scanning calorimetry (DSC) or reaction calorimetry (RC) studies at the lab scale to determine the heat of reaction and the maximum adiabatic temperature rise.[3]
-
Reactor Cooling Systems: The large-scale reactor must have a sufficiently robust cooling system, such as a cooling jacket, internal cooling coils, or an external heat exchanger, to manage the heat generated.[3]
-
Controlled Reagent Addition: The iodinating agent should be added portion-wise or via a controlled feed to manage the rate of heat evolution.
Mixing Efficiency
Effective mixing is crucial for maintaining a homogeneous reaction mixture, ensuring uniform temperature distribution, and promoting efficient mass transfer between reactants.[4] Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, which can negatively impact yield and impurity profiles.[3]
Strategies to address mixing challenges include:
-
Impeller Design and Speed: The choice of impeller and its rotational speed should be optimized for the specific reactor geometry and reaction mixture properties to ensure efficient mixing.
-
Baffles: The use of baffles in the reactor can prevent the formation of a vortex and improve top-to-bottom mixing.
-
Computational Fluid Dynamics (CFD): CFD modeling can be used to simulate and optimize mixing in the reactor before scaling up.
Process Analytical Technology (PAT)
The implementation of Process Analytical Technology (PAT) is highly recommended for real-time monitoring and control of the reaction.[5][6][7][8][9] PAT tools can provide valuable insights into reaction kinetics, conversion, and the formation of intermediates or byproducts.
Recommended PAT tools for this synthesis include:
-
In-situ FTIR or Raman Spectroscopy: To monitor the consumption of the starting material and the formation of the product in real-time.
-
Temperature and pH Probes: For continuous monitoring of critical reaction parameters.
Detailed Protocol for Scaled-Up Synthesis
This protocol is designed for a target scale of 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated process bay, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Notes |
| 2-Hydroxy-4-methylbenzoic acid | 0.56 kg (3.68 mol) | Starting material |
| Sodium Iodide (NaI) | 0.66 kg (4.41 mol) | Iodide source |
| Sodium Hypochlorite (NaOCl) | 4.4 L of 10-15% solution | Oxidizing agent |
| Ethanol (95%) | 8 L | Solvent |
| Sodium Thiosulfate (Na2S2O3) | As required | For quenching |
| Hydrochloric Acid (HCl) | As required (concentrated) | For acidification |
| Deionized Water | As required | For work-up and purification |
| Glass-lined Reactor | 20 L capacity | With overhead stirrer, temperature probe, addition funnel, and reflux condenser |
| Filtration Equipment | Buchner funnel or filter press | For product isolation |
| Drying Oven | Vacuum oven | For drying the final product |
Experimental Workflow
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amarequip.com [amarequip.com]
- 4. mt.com [mt.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00256A [pubs.rsc.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-iodo-4-methylbenzoic acid
Welcome to the technical support resource for the synthesis of 2-Hydroxy-5-iodo-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most direct and common method is the electrophilic iodination of 4-methylsalicylic acid (also known as 2-hydroxy-4-methylbenzoic acid)[1][2]. The hydroxyl group is a strong ortho-, para-directing group, which activates the aromatic ring and directs the incoming iodine electrophile primarily to the 5-position (para to the hydroxyl group).
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in this iodination reaction can often be attributed to several critical factors[3]:
-
Choice of Iodinating Agent: Molecular iodine (I₂) alone is a weak electrophile. Its effectiveness is significantly increased by using it in conjunction with an oxidizing agent (like H₂O₂ or persulfates) or by using a more potent iodinating species like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS)[4][5][6].
-
Reaction pH: The phenolate ion is more nucleophilic and reactive than the neutral phenol. Maintaining a slightly basic or neutral pH can favor the formation of the phenolate, but a very high pH may lead to undesirable side reactions.
-
Reaction Temperature and Time: Like many electrophilic aromatic substitutions, this reaction is sensitive to temperature. Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts or decomposition of the starting material.
-
Purity of Starting Material: Ensure the 4-methylsalicylic acid is pure and dry, as impurities can interfere with the reaction.
Q3: I am observing multiple spots on my TLC analysis post-reaction. What are the likely byproducts?
The formation of multiple products is a common challenge. Potential byproducts include:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Di-iodinated Product: 2-Hydroxy-3,5-diiodo-4-methylbenzoic acid can form if the reaction conditions are too harsh or if an excess of the iodinating agent is used.
-
Other Regioisomers: While the 5-iodo isomer is electronically favored, small amounts of other isomers might form depending on the specific conditions.
-
Degradation Products: Salicylic acid derivatives can undergo decarboxylation at high temperatures.
Q4: What is the best method for purifying the final product?
Recrystallization is the most common and effective method for purifying this compound. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective[7][8]. The crude product is dissolved in the hot solvent, and upon cooling, the desired product crystallizes out, leaving impurities in the mother liquor. Column chromatography can also be used for purification if recrystallization does not provide sufficient purity[9].
Reaction Mechanism and Workflow
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group on the 4-methylsalicylic acid ring activates it towards electrophilic attack. An electrophilic iodine species (I⁺), generated from the iodinating agent, is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
Caption: Electrophilic Aromatic Iodination Mechanism.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive iodinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh source of iodine and oxidizing agent. Consider a more reactive agent like NIS or ICl[5][6]. 2. Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction by TLC. 3. Extend the reaction time, monitoring progress every 1-2 hours. |
| Formation of Di-iodinated Byproduct | 1. Molar ratio of iodinating agent is too high. 2. Reaction conditions are too harsh (high temperature or extended time). | 1. Reduce the equivalents of the iodinating agent to 1.0-1.1 equivalents relative to the starting material. 2. Perform the reaction at a lower temperature. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-iodination. |
| Product is Dark/Discolored | 1. Presence of residual iodine (I₂). 2. Decomposition of starting material or product. | 1. During workup, wash the crude product with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining I₂[10]. 2. Perform the reaction under an inert atmosphere (N₂ or Ar) and avoid excessive heating. |
| Difficulty with Crystallization | 1. Presence of impurities inhibiting crystal formation. 2. Incorrect solvent system or concentration. | 1. Wash the crude product thoroughly to remove soluble impurities. Consider a preliminary purification by column chromatography before recrystallization. 2. Experiment with different recrystallization solvents (e.g., acetic acid/water, ethanol/water, acetone/water). Try seeding the supersaturated solution with a small crystal of pure product. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent control of reaction parameters (temperature, stirring rate, addition rate). | 1. Use reagents from the same batch for a series of experiments. 2. Use a temperature-controlled reaction vessel and ensure consistent, vigorous stirring. If adding reagents dropwise, use a syringe pump for a constant addition rate. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol
This protocol describes the synthesis of this compound from 4-methylsalicylic acid using iodine and hydrogen peroxide.
Materials:
-
4-Methylsalicylic acid
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Ethanol
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsalicylic acid (1.0 eq) in ethanol.
-
Addition of Iodine: To the stirred solution, add powdered iodine (1.1 eq). Stir the mixture at room temperature until the iodine is mostly dissolved.
-
Initiation of Reaction: Slowly add 30% hydrogen peroxide (2.0 eq) dropwise to the mixture. An exotherm may be observed. The addition rate should be controlled to maintain the reaction temperature below 50 °C[4].
-
Reaction Progress: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid).
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a stirred aqueous solution of sodium thiosulfate to quench any excess iodine. The dark color of the solution should fade to a pale yellow or white suspension.
-
Precipitation: Acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 1-2. A solid precipitate of the crude product should form.
-
Isolation: Isolate the crude product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification - Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol or acetic acid to dissolve the solid. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight. Characterize the final product by NMR, IR, and melting point analysis.
References
- 1. 4-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. isca.in [isca.in]
- 7. benchchem.com [benchchem.com]
- 8. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 9. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Regioselective Iodination of Substituted Phenols
Welcome to the technical support guide for the regioselective iodination of substituted phenols. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and address the nuanced challenges researchers, medicinal chemists, and process development professionals face in the lab. This guide is structured as a direct Q&A to solve common problems, supplemented with detailed protocols and visual workflows to enhance your experimental success.
Part 1: Troubleshooting Guide - Common Experimental Failures
This section addresses the most frequent issues encountered during the iodination of phenols. Each problem is followed by an analysis of potential causes and a series of actionable solutions.
Q1: My reaction resulted in a low yield or failed to proceed entirely. What went wrong?
A: A low or zero yield is one of the most common yet multifaceted problems. The root cause typically lies in suboptimal reactivity of either the phenol or the iodinating agent.
Causality Analysis & Solutions:
-
Incorrect pH Environment: The single most critical parameter is pH. The iodination proceeds via electrophilic aromatic substitution, and the phenoxide anion, formed under basic conditions, is vastly more nucleophilic and reactive than the neutral phenol molecule.[1][2] A low pH will suppress phenoxide formation, drastically slowing or halting the reaction.
-
Solution: For reagents like molecular iodine (I₂), ensure the reaction is run under basic conditions (e.g., using NaHCO₃, NaOH, or ammonia solution) to generate the reactive phenoxide.[3] Monitor the pH throughout the reaction, as the formation of HI as a byproduct can lower the pH.
-
-
Weak Iodinating Agent: Molecular iodine (I₂) itself is a relatively weak electrophile and often requires an activator or oxidant to be effective, especially for less activated phenols.[2][3]
-
Solution: Include an oxidizing agent such as hydrogen peroxide (H₂O₂) or use a more potent iodinating agent.[4] Oxidants regenerate the active iodine species from the iodide (I⁻) byproduct, driving the reaction forward.[2] Alternatively, consider N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl), which are more powerful electrophiles.[5][6]
-
-
Reagent Instability: Certain reagents, particularly Iodine Monochloride (ICl), are highly sensitive to moisture and can decompose, losing their efficacy.[5]
-
Solution: Handle all moisture-sensitive reagents under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use freshly opened or properly stored reagents.
-
-
Deactivated Phenol Ring: If your phenol substrate contains strong electron-withdrawing groups (EWGs) like -NO₂ or -CN, its nucleophilicity is significantly reduced, making it resistant to iodination under standard conditions.[3]
Q2: My reaction produced a mixture of ortho and para isomers. How can I improve regioselectivity?
A: Achieving high regioselectivity is the central challenge. The hydroxyl group is a strong ortho, para-director, and controlling the substitution site depends on a delicate balance of steric and electronic factors, as well as reaction conditions.[9][10]
Causality Analysis & Solutions:
-
Steric Hindrance: This is the most powerful tool for directing substitution. The para position is sterically less hindered than the two ortho positions.[9]
-
Solution: If your phenol has a small substituent (or no substituent) at the ortho or meta positions, para substitution is generally favored. To enhance this, consider using a bulkier iodinating agent or a solvent system that increases the effective size of the electrophile. If the para position is already blocked, substitution will be directed to the available ortho position(s).[11]
-
-
Reaction Temperature: Higher temperatures provide more energy to overcome the activation barrier for substitution at the more sterically hindered ortho position, leading to a loss of selectivity.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C for highly reactive systems like those using ICl).[5] This will slow the overall reaction rate but significantly favor substitution at the sterically more accessible para position.
-
-
Choice of Reagent/Catalyst: Certain reagents and catalytic systems are known to favor specific isomers.
-
para-Selective: Most standard iodination conditions (e.g., I₂/H₂O₂, NIS) will preferentially yield the para-isomer due to sterics.[12][13]
-
ortho-Selective: Achieving high ortho-selectivity is more challenging and often requires specialized reagents. A well-established method involves using thallium(I) acetate with iodine, where the thallium coordinates to the phenolic oxygen, directing the iodine to the adjacent ortho position.[14][15] More modern approaches utilize palladium catalysis with a directing group to achieve exclusive ortho-iodination.[16]
-
Q3: My reaction resulted in di- and/or tri-iodinated products. How do I achieve mono-iodination?
A: The introduction of the first iodine atom can sometimes further activate the ring, making it susceptible to subsequent iodinations.[17] This is especially true for highly activated phenols.
Causality Analysis & Solutions:
-
Stoichiometry and Reagent Addition: Using an excess of the iodinating agent is the most direct cause of over-iodination.
-
Solution: Carefully control the stoichiometry. Use a 1:1 or even a slight sub-stoichiometric ratio (e.g., 0.95 equivalents) of the iodinating agent to the phenol.[5] Furthermore, add the iodinating agent slowly and drop-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[11]
-
-
High Reactivity: Highly activated phenols (e.g., resorcinol, phloroglucinol derivatives) are notoriously difficult to mono-iodinate.
-
Solution: In addition to stoichiometric control and slow addition, run the reaction at a very low temperature. Buffering the reaction medium with a reagent like K₃PO₄ has also been shown to achieve controlled mono-iodination by modulating the reactivity of the system.[18]
-
Part 2: Frequently Asked Questions (FAQs)
Q: How do existing substituents on the phenol ring direct the position of iodination?
A: The interplay of electronic and steric effects from existing substituents is key to predicting the outcome.[19][20]
-
The Hydroxyl (-OH) Group: As the primary activating group, it strongly directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance.[21]
-
Activating Groups (e.g., -CH₃, -OCH₃): These groups further increase the electron density of the ring, making the reaction faster. They reinforce the ortho, para directing effect of the -OH group.
-
Deactivating Groups (e.g., -NO₂, -COOH, -SO₃H): These groups withdraw electron density, making the reaction slower.[3] If they are at the meta position relative to the -OH group, the ortho and para positions remain the most activated. If they are at an ortho or para position, they can significantly hinder the reaction at that site.
-
Steric Bulk: Large substituents near a potential reaction site will sterically hinder the approach of the iodine electrophile, making substitution at a less crowded site (usually para) much more favorable.[2]
Q: What are the pros and cons of common iodinating agents?
A: The choice of reagent is critical and depends on the substrate's reactivity and the desired outcome.
| Iodinating Agent | Pros | Cons | Best For |
| **I₂ / Oxidant (e.g., H₂O₂) ** | Inexpensive, readily available, environmentally benign (green) conditions.[4][13] | Weak electrophile, requires an oxidant, can be slow. | Simple, activated phenols where moderate yields are acceptable. |
| N-Iodosuccinimide (NIS) | Solid, easy to handle, versatile, reactivity can be tuned with acid catalysts (e.g., p-TsOH, TFA).[7] | More expensive than I₂, can lead to side reactions with highly nucleophilic substrates. | A wide range of substrates, including moderately deactivated ones. Excellent for achieving high regioselectivity with an acid promoter. |
| Iodine Monochloride (ICl) | Highly reactive electrophile.[5] | Moisture sensitive, can be difficult to handle, high reactivity can lead to over-iodination and poor selectivity if not controlled.[5] | Deactivated aromatic rings that are unreactive to other reagents. Requires strict temperature control. |
| Hypervalent Iodine (e.g., PIDA) | Can be used for oxidative iodination.[18] | Can lead to dearomatization and other oxidative side-reactions instead of simple substitution.[22][23] | Specialized applications where oxidative coupling or dearomatization is the desired outcome. |
Q: What is the optimal analytical method to confirm the regioselectivity of my product?
A: A combination of techniques is ideal for unambiguous structure confirmation.
-
¹H NMR Spectroscopy: This is the most powerful tool. The substitution pattern on the aromatic ring creates characteristic splitting patterns and chemical shifts. For example, a para-substituted product will often show two distinct doublets in the aromatic region, while an ortho-substituted product will show more complex multiplets.
-
¹³C NMR Spectroscopy: The number of signals in the aromatic region can confirm the symmetry of the product. A para-substituted product will have fewer signals than an ortho-substituted one due to symmetry.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can definitively prove spatial proximity between protons, allowing you to confirm, for example, that an iodine atom is ortho to the hydroxyl group by observing an NOE between the remaining ortho-proton and a proton on a substituent.
-
Infrared (IR) Spectroscopy: The out-of-plane C-H bending region (900-690 cm⁻¹) shows characteristic patterns for different substitution patterns on a benzene ring, providing supporting evidence.[11]
Part 3: Experimental Protocols
Protocol 1: General Procedure for para-Selective Mono-iodination of an Activated Phenol
This protocol uses a common and relatively green system of molecular iodine with hydrogen peroxide as the oxidant.[4]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 eq.) in a suitable solvent such as water or methanol.
-
Reagent Addition: Add potassium iodide (KI) (1.0 eq.) and stir until fully dissolved.
-
Initiation: Begin dropwise addition of hydrogen peroxide (30% aq. solution, 1.1 eq.) to the stirring solution at room temperature. The solution will typically turn dark brown as molecular iodine (I₂) is formed in situ.
-
Reaction: Allow the reaction to stir at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.
-
Extraction: If a water-miscible solvent was used, extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.[11]
Part 4: Visual Guides & Diagrams
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Diagram 2: The Critical Role of pH in Phenol Activation
Caption: Influence of pH on the activation of the phenol ring.
Part 5: References
-
The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society. 1
-
Phenol oxidation with hypervalent iodine reagents. Wikipedia. --INVALID-LINK--
-
Mechanism of Iodine(III)-Promoted Oxidative Dearomatizing Hydroxylation of Phenols. SciSpace. --INVALID-LINK--
-
Troubleshooting poor yield in diiodination of phenols. BenchChem. --INVALID-LINK--
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. --INVALID-LINK--
-
Iodination of phenol. DTU Research Database. --INVALID-LINK--
-
Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry. --INVALID-LINK--
-
Troubleshooting low yields in ICl iodination reactions. BenchChem. --INVALID-LINK--
-
The Interplay of Electronic and Steric Effects on the Phenol Ring. BenchChem. --INVALID-LINK--
-
Phenols in Electrophilic Aromatic Substitution. Jack Westin. --INVALID-LINK--
-
Reactions of Phenols. Chemistry Steps. --INVALID-LINK--
-
Synthesis of a Linear Phenolic Polymer by an Aromatic Electrophilic Substitution Reaction. Macromolecules. --INVALID-LINK--
-
A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. --INVALID-LINK--
-
Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. --INVALID-LINK--
-
Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ResearchGate. --INVALID-LINK--
-
Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. ResearchGate. --INVALID-LINK--
-
Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. ResearchGate. --INVALID-LINK--
-
Why are phenols ortho-para directing? Quora. --INVALID-LINK--
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. --INVALID-LINK--
-
Pd(II) catalyzed ortho C-H iodination of phenylcarbamates at room temperature using cyclic hypervalent iodine reagents. PubMed. --INVALID-LINK--
-
Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. --INVALID-LINK--
-
Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--
-
Selective Iodination of Phenols in the ortho-Position. ElectronicsAndBooks. --INVALID-LINK--
-
Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Semantic Scholar. --INVALID-LINK--
-
Iodination - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--
-
Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. --INVALID-LINK--
References
- 1. DSpace [kb.osu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Iodination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jackwestin.com [jackwestin.com]
- 10. quora.com [quora.com]
- 11. studylib.net [studylib.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective iodination of phenols in the ortho-position - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Pd(II) catalyzed ortho C-H iodination of phenylcarbamates at room temperature using cyclic hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 23. scispace.com [scispace.com]
Side reactions and byproducts in the synthesis of 2-Hydroxy-5-iodo-4-methylbenzoic acid
Welcome to the technical support guide for the synthesis of 2-Hydroxy-5-iodo-4-methylbenzoic acid. This document is intended for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this compound. Here, we address common challenges, side reactions, and byproducts encountered during its preparation, providing troubleshooting advice and detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound typically involves the direct electrophilic iodination of 2-Hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid). The aromatic ring of the starting material is highly activated towards electrophilic substitution due to the presence of the strongly activating hydroxyl (-OH) group and the weakly activating methyl (-CH3) group. These groups are ortho, para-directing. The carboxylic acid (-COOH) group is a deactivating, meta-directing group. The regioselectivity of the iodination is therefore governed by the synergistic directing effects of the -OH and -CH3 groups, leading predominantly to substitution at the C5 position, which is para to the hydroxyl group and ortho to the methyl group.
Common iodinating agents include molecular iodine (I2) in the presence of an oxidizing agent (like iodic acid, HIO3) or more reactive iodine sources like iodine monochloride (ICl).[1][2] Despite the favorable regioselectivity, the high reactivity of the phenol ring can lead to several side reactions, most notably over-iodination.[1]
Troubleshooting Guide & Common Issues
This section addresses specific problems that may arise during the synthesis in a practical question-and-answer format.
Question 1: My final product is a mixture of mono- and di-iodinated compounds, with a significant amount of the di-iodo species. How can I improve the selectivity for the mono-iodo product?
Answer: This is the most common side reaction and is caused by the high nucleophilicity of the phenol ring, which remains activated even after the first iodination.[1] The primary byproduct is typically 2-Hydroxy-3,5-diiodo-4-methylbenzoic acid, as the C3 position is also activated (ortho to the hydroxyl group).
Causality & Troubleshooting Steps:
-
Control Stoichiometry: Ensure you are using no more than 1.0 equivalent of the iodinating agent. A slight sub-stoichiometric amount (e.g., 0.95 eq) can sometimes be beneficial to avoid over-iodination, at the cost of some starting material remaining.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). Electrophilic aromatic substitution is an exothermic process, and lower temperatures reduce the reaction rate, allowing for better control and minimizing the formation of the di-iodinated byproduct.
-
Slow Addition of Reagents: Add the iodinating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the mono-substitution reaction on the more reactive starting material over the second substitution on the less reactive mono-iodinated product.
-
Choice of Iodinating Agent: Using a milder iodinating agent can improve selectivity. If you are using a highly reactive system like I2/HIO3, consider switching to molecular iodine with a weaker base or N-iodosuccinimide (NIS) under carefully controlled conditions.[3][4]
Question 2: Thin Layer Chromatography (TLC) of my crude product shows multiple spots, including one that I suspect is an isomer. Is this possible?
Answer: Yes, while the C5 position is electronically and sterically favored, minor amounts of other regioisomers can form. The most likely isomer would be 2-Hydroxy-3-iodo-4-methylbenzoic acid, resulting from iodination ortho to the hydroxyl group.
Causality & Troubleshooting Steps:
-
Reaction Conditions: Isomer formation can be influenced by the solvent and the specific iodinating agent used. Highly polar solvents can sometimes alter regioselectivity.
-
Confirmation: To confirm the identity of the spots, isolate them via column chromatography and characterize them using NMR spectroscopy. The coupling patterns of the aromatic protons will definitively distinguish between the 5-iodo and 3-iodo isomers.
-
Purification: These isomers are often difficult to separate from the desired product due to very similar physical properties.[5][6] Fractional crystallization is a highly effective method for purifying benzoic acid derivatives and may be necessary to achieve high purity.[7][8]
Question 3: My reaction seems to stall, and I have a low yield with a lot of unreacted starting material. What could be the cause?
Answer: Low conversion can stem from several factors related to the reagents and reaction setup.
Causality & Troubleshooting Steps:
-
Inactive Iodinating Agent: The electrophilic iodine species can be deactivated by moisture. Ensure all your reagents and solvents are dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive.
-
Insufficient Activation: If using molecular iodine (I2), an oxidizing agent or a Lewis acid is often required to generate a more potent electrophile (e.g., I+).[3][9] Ensure your activating agent (e.g., HIO3, HNO3) is active and present in the correct stoichiometric amount.
-
Poor Solubility: If the starting material, 2-Hydroxy-4-methylbenzoic acid, is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Choose a solvent in which the starting material has adequate solubility at the reaction temperature. Acetic acid or ethanol are common choices.
Question 4: The workup procedure is difficult, and I'm losing product. How can I optimize the purification?
Answer: The workup for iodinated benzoic acids typically involves quenching excess iodine, precipitation of the product, and purification.
Causality & Troubleshooting Steps:
-
Quenching: After the reaction, excess iodine should be quenched with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the characteristic brown/purple color of iodine disappears.[10]
-
Precipitation: The product is often precipitated by adding the reaction mixture to cold water. Because this compound has low solubility in cold water, this is an effective isolation step. Ensure the water is sufficiently cold to maximize precipitation.
-
Recrystallization: This is the most critical step for achieving high purity. Benzoic acids have a significant difference in solubility between hot and cold water, making water an excellent recrystallization solvent.[7][11] Ethanol/water or acetic acid/water mixtures can also be effective. Slow cooling is crucial to form well-defined crystals that exclude impurities.
Visualization of Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and the most common side reaction.
Main and Side Reaction Scheme
dot digraph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} dot Caption: Desired synthesis and primary side reaction pathway.
Troubleshooting Workflow
Summary of Byproducts and Solutions
| Byproduct/Issue | Probable Cause | Recommended Solution(s) |
| 2-Hydroxy-3,5-diiodo-4-methylbenzoic acid | Over-iodination due to excess reagent, high temperature, or rapid addition. | Use ≤1.0 eq of iodinating agent, lower reaction temperature to 0-5 °C, add iodinating agent slowly. |
| 2-Hydroxy-3-iodo-4-methylbenzoic acid (Isomer) | Non-optimal reaction conditions (solvent, temperature). | Modify reaction conditions; purify carefully using fractional crystallization. |
| Unreacted Starting Material | Inactive/insufficient iodinating agent; poor solubility of starting material. | Verify reagent quality, use dry solvents, ensure complete dissolution before proceeding. |
| Tarry/Colored Impurities | Oxidative decomposition of the phenol ring.[1] | Run the reaction under an inert atmosphere; avoid overly harsh oxidizing conditions. |
Experimental Protocol: Synthesis and Purification
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize this compound with high purity.
Materials:
-
2-Hydroxy-4-methylbenzoic acid
-
Iodine (I2)
-
Iodic Acid (HIO3)
-
Glacial Acetic Acid
-
Sodium Thiosulfate (Na2S2O3)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 2-Hydroxy-4-methylbenzoic acid in glacial acetic acid. Cool the flask to 0-5 °C in an ice bath.
-
Preparation of Iodinating Agent: In a separate flask, prepare a solution of the iodinating agent. A common method involves dissolving 0.4 equivalents of iodic acid (HIO3) and 1 equivalent of iodine (I2) in a minimal amount of glacial acetic acid with gentle warming. This mixture generates the electrophilic iodine species.[12]
-
Iodination: Slowly add the iodinating solution from the dropping funnel to the cooled solution of the starting material over 1-2 hours. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid). The reaction is typically complete when the starting material spot has been consumed (usually 2-4 hours after addition).
-
Workup - Quenching and Precipitation: Pour the reaction mixture into a beaker containing a large volume of ice-cold deionized water. Add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine is completely discharged, resulting in a colorless or pale-yellow solution. A precipitate of the crude product should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining acetic acid and salts.
-
Purification - Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a 50:50 ethanol/water mixture) and heat the mixture until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum. Characterize the final product by melting point, NMR, and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Hydroxy-4-methylbenzoic acid used as the starting material? This starting material possesses the required carbon skeleton and functional groups that direct the iodination to the desired C5 position.
Q2: Can I use Iodine Monochloride (ICl) as the iodinating agent? Yes, ICl is a potent iodinating agent and can be very effective.[2] However, it is highly reactive and may lead to more di-iodination if not used with care. It requires slow addition at low temperatures.
Q3: What is the mechanism of iodination with I2 and HIO3? Iodic acid (HIO3) is an oxidizing agent that oxidizes molecular iodine (I2) to generate a more powerful electrophilic iodine species, often represented as I+. This electrophile is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction.[3]
Q4: My NMR spectrum shows the correct number of aromatic protons, but how can I be sure of the substitution pattern? For the desired 5-iodo product, you should observe two aromatic protons that are ortho to each other, resulting in a doublet in the 1H NMR spectrum. For the 3-iodo isomer, the two remaining aromatic protons would be meta to each other, showing a different coupling constant (typically smaller) or appearing as two separate singlets/doublets depending on the specific environment.
Q5: Is this compound light-sensitive? Iodinated organic compounds can be sensitive to light and may slowly decompose over time, releasing free iodine and causing the material to develop a yellow or brownish color. It is best to store the final product in an amber vial or in the dark to ensure its long-term stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. isca.in [isca.in]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 5. WO2016167225A1 - Method for producing 2-halogenated benzoic acids - Google Patents [patents.google.com]
- 6. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Optimization of catalyst and reaction conditions for coupling with 2-Hydroxy-5-iodo-4-methylbenzoic acid
Welcome to the technical support guide for optimizing cross-coupling reactions with 2-Hydroxy-5-iodo-4-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate. The presence of three distinct functional groups—a reactive aryl iodide, a potentially coordinating hydroxyl group, and an acidic carboxyl group—necessitates careful optimization of reaction parameters to achieve high yields and purity. This guide provides in-depth, troubleshooting-focused FAQs and protocols to facilitate your success.
Frequently Asked Questions (FAQs)
Section 1: General Considerations & Substrate Reactivity
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: This substrate presents a unique combination of challenges:
-
Coordinating Functional Groups: The ortho-hydroxyl (-OH) and meta-carboxylic acid (-COOH) groups can act as ligands for the palladium catalyst. This coordination can potentially deactivate the catalyst, slowing or halting the catalytic cycle.[1]
-
Acidity and Solubility: The carboxylic acid requires at least one extra equivalent of base for neutralization. The resulting carboxylate salt can have altered solubility in common organic solvents, potentially leading to a heterogeneous reaction mixture and poor reactivity.[2]
-
Steric Hindrance: While not severely hindered, the ortho-hydroxyl group can influence the approach of coupling partners and ligands to the metal center, impacting the rates of key steps like oxidative addition and reductive elimination.[3]
Q2: Should I protect the hydroxyl or carboxylic acid groups before attempting a coupling reaction?
A2: Protection is a valid strategy, particularly if initial attempts with the free acid fail.
-
Protecting the Carboxylic Acid: Converting the -COOH group to an ester (e.g., a methyl or ethyl ester) is the most common and often most effective strategy. This eliminates issues with acidity, catalyst coordination, and solubility.[1][2] The ester can be hydrolyzed back to the carboxylic acid post-coupling.
-
Protecting the Hydroxyl Group: Protecting the -OH group (e.g., as a methoxy or silyl ether) is generally less critical than protecting the carboxylic acid but can be considered if O-arylation side products are observed or if catalyst deactivation persists.
For initial screening, it is often worthwhile to attempt the reaction with the unprotected substrate, as this saves synthetic steps. However, be prepared to implement a protection strategy as a key troubleshooting step.
Section 2: Catalyst System Optimization (Catalyst, Ligand, Base, Solvent)
Q3: How do I select the optimal palladium catalyst and ligand for this substrate?
A3: The choice of the catalyst system is critical for success.
-
Palladium Source: Using pre-ligated palladium precatalysts (e.g., palladacycles) can offer more consistent results and higher activity compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] However, for initial screening, Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄ are reasonable starting points.[1]
-
Ligand Selection: Due to the potential for steric hindrance and the need for an efficient catalytic cycle, bulky, electron-rich monophosphine ligands are highly recommended. These ligands promote the crucial oxidative addition and reductive elimination steps.[3]
-
For Suzuki & Buchwald-Hartwig Reactions: Buchwald-type dialkylbiaryl phosphine ligands such as SPhos , XPhos , and BrettPhos are excellent choices.[1][3] Trialkylphosphines like P(t-Bu)₃ can also be effective.[3]
-
For Sonogashira Reactions: While traditional PPh₃ is often used, more specialized ligands may be required if yields are low.
-
A decision tree for initial ligand selection can guide your choice.
Caption: Decision tree for initial ligand selection.
Q4: Which base and solvent system should I start with?
A4: The base and solvent are interdependent and crucial for reaction success.
-
Base Selection:
-
For Suzuki couplings , moderately strong inorganic bases are preferred. K₃PO₄ is an excellent starting point, as it is effective in activating boronic acids.[1] Cs₂CO₃ is a stronger and often more effective alternative, especially for challenging substrates.[3] Remember to use at least 2-3 equivalents: 1 equivalent to neutralize the carboxylic acid and 1-2 equivalents to drive the catalytic cycle.
-
For Buchwald-Hartwig aminations , a strong, non-nucleophilic base is required. NaOt-Bu or K₃PO₄ are common choices.[4]
-
-
Solvent Selection: The solvent influences catalyst stability, reagent solubility, and reaction rates.[5][6]
-
Aprotic polar solvents like 1,4-dioxane , THF , or toluene are widely used.[3][5]
-
For Suzuki reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is often beneficial, as water can aid in the dissolution of the base and facilitate the formation of the reactive boronate species.[1][3] However, for substrates sensitive to hydrolysis, anhydrous conditions may be necessary.[7]
-
Table 1: Recommended Starting Conditions for Common Coupling Reactions
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Dioxane / H₂O (4:1) | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOt-Bu (2.5) | Toluene or Dioxane | 90 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2%) | PPh₃ (4%) + CuI (1-2%) | Et₃N / Piperidine | THF or DMF | 25 - 70 |
| Heck | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | K₂CO₃ (2.5) | DMF or DMA | 100 - 140 |
Troubleshooting Guide
This section addresses common problems encountered during the optimization process.
Caption: A workflow for troubleshooting a failed coupling reaction.
Specific Troubleshooting Scenarios
Problem 1: My Suzuki-Miyaura reaction shows no conversion, and I only recover my starting material.
-
Potential Cause: Inefficient Oxidative Addition. The Pd(0) species may not be reacting with the aryl iodide. This can be due to an insufficiently active catalyst or too low a reaction temperature.[1]
-
Potential Cause: Catalyst Poisoning. The free carboxylic acid is a likely culprit. It can chelate to the palladium center, inhibiting its catalytic activity.
-
Solution: The most robust solution is to protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. Alternatively, using a very strong base like Cs₂CO₃ in a non-coordinating solvent like toluene may mitigate the issue, but protection is more reliable.[1]
-
Problem 2: My Buchwald-Hartwig amination is sluggish and gives low yields.
-
Potential Cause: Incorrect Base. The pKa of the amine and the choice of base are critical. A base that is too weak will not efficiently deprotonate the amine-Pd complex to allow for reductive elimination.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a standard and highly effective base for these reactions.[9] If solubility is an issue, consider using lithium bis(trimethylsilyl)amide (LHMDS).
-
-
Potential Cause: Ligand Incompatibility. The chosen ligand may not be suitable for the specific amine being coupled.
-
Solution: Screen a panel of bulky phosphine ligands. While XPhos is a good starting point, others like BrettPhos or RuPhos may provide superior results depending on the steric and electronic properties of the amine.
-
Problem 3: My Sonogashira coupling is producing significant homocoupling of the alkyne (Glaser coupling).
-
Potential Cause: Copper Co-catalyst. The copper(I) salt (typically CuI) that is essential for the Sonogashira catalytic cycle is also responsible for promoting the oxidative homocoupling of terminal alkynes.[10] This is often exacerbated by the presence of oxygen.
-
Solution: Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere (argon or nitrogen). Reduce the amount of CuI to the minimum effective level (e.g., 1 mol%). If the problem persists, explore "copper-free" Sonogashira conditions, which often require a different base, such as piperidine or pyrrolidine, and may need higher temperatures.[10]
-
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and requires optimization for each specific arylboronic acid coupling partner.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 v/v ratio (e.g., 4 mL dioxane, 1 mL water).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel or by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting guide for the purification of iodinated benzoic acids
Welcome to the technical support center for the purification of iodinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory work.
I. Frequently Asked Questions (FAQs) - First Principles
Q1: My crude iodinated benzoic acid is a discolored solid. What are the likely impurities?
The discoloration, often appearing as light brown to yellowish, typically points to the presence of residual iodine or side-products from the synthesis.[1] Common synthetic routes, such as the diazotization of aminobenzoic acids followed by reaction with potassium iodide, can introduce various impurities.[2][3]
Likely Impurities Include:
-
Residual Iodine (I₂): Gives a characteristic brown or violet color.
-
Incompletely Reacted Starting Materials: For instance, unreacted aminobenzoic acid.
-
Side-Products: Depending on the synthetic route, these could include various organic byproducts. For example, Sandmeyer reactions can yield phenols as side products.
-
Tarry Residues: Often polymeric materials of indeterminate structure that can be difficult to remove.[2]
Q2: I'm observing poor solubility of my crude product in common recrystallization solvents. What should I consider?
The solubility of iodinated benzoic acids is influenced by several factors: the position of the iodine atom, the presence of other functional groups, the solvent polarity, and temperature.[1][4]
Key Considerations:
-
Solvent Polarity: The carboxylic acid group imparts polarity, making them more soluble in polar solvents like water and alcohols.[1][4] However, the iodine atom increases the molecule's hydrophobicity.[4] A mixture of solvents (e.g., ethanol-water) is often required to achieve the ideal solubility profile for recrystallization.
-
Temperature: The solubility of most organic acids, including iodinated benzoic acids, increases significantly with temperature.[1][4][5] This property is the cornerstone of purification by recrystallization.[5][6][7]
-
pH Adjustment: Iodinated benzoic acids are acidic and can be converted to their more water-soluble salts by treatment with a base.[4] For instance, the purification of m-iodobenzoic acid can be achieved by recrystallizing its ammonium salt.[2] The free acid can then be regenerated by acidification.[2]
Q3: What are the primary purification techniques for iodinated benzoic acids?
The two most common and effective purification techniques are recrystallization and column chromatography . The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product, especially on a larger scale. It relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[5][6]
-
Column Chromatography: This technique is highly effective for separating complex mixtures or when impurities have similar solubility profiles to the product. It separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) as a mobile phase is passed through the column.[8]
II. Troubleshooting Guide: Recrystallization
Q4: My iodinated benzoic acid fails to crystallize upon cooling. What went wrong?
This is a common issue that can often be resolved with a few simple steps.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Too much solvent was added. | The solution is not supersaturated, and therefore the compound will not precipitate out. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution cooled too quickly. | Rapid cooling can lead to the formation of an oil or a supersaturated solution rather than crystals. | Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[5][9] Covering the flask can also slow the cooling rate.[5] |
| Supersaturation without nucleation. | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. | 1. Scratch the inside of the flask with a glass rod to create microscopic scratches that can act as nucleation sites.[5] 2. Add a seed crystal of the pure compound to induce crystallization.[5] |
Q5: I obtained an oil instead of crystals during recrystallization. How can I fix this?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too concentrated.
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool very slowly, perhaps by placing it in a Dewar flask or insulating the flask.
-
If the problem persists, consider using a different solvent or solvent system with a lower boiling point.
Workflow for Successful Recrystallization
Caption: A generalized workflow for the recrystallization of iodinated benzoic acids.
Detailed Protocol: Recrystallization of 4-Iodobenzoic Acid
This protocol is a general guideline and may need to be optimized for your specific compound and impurities.
-
Solvent Selection: A mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude 4-iodobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Water Addition: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystals should begin to form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
III. Troubleshooting Guide: Column Chromatography
Q6: My iodinated benzoic acid is streaking on the TLC plate and the column. How can I improve the separation?
Streaking, or tailing, is a common issue when running carboxylic acids on silica gel. This is due to strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silica gel stationary phase.
Solutions:
-
Add Acetic Acid to the Eluent: Adding a small amount of acetic acid (0.5-1%) to the mobile phase will protonate the silica gel surface, reducing the strong interactions with your compound and leading to better peak shapes.[10]
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina or a reverse-phase column.[11]
Q7: I'm not getting good separation between my product and a key impurity. What adjustments can I make?
Poor separation can be addressed by modifying the mobile phase or the stationary phase.
Strategies for Improved Separation:
| Strategy | Explanation | Example |
| Decrease Eluent Polarity | A less polar eluent will cause all compounds to move more slowly down the column, potentially increasing the separation between them. | If you are using a 20% ethyl acetate in hexanes mixture, try reducing it to 10% ethyl acetate. |
| Change Solvent System | Different solvents have different selectivities for various compounds. | Instead of ethyl acetate/hexanes, try a dichloromethane/methanol system. |
| Use a Different Stationary Phase | If the compounds have very similar polarities, a different stationary phase may offer better separation based on other properties. | Consider using a reverse-phase (e.g., C18) column where separation is based on hydrophobicity.[11][12] |
Workflow for Column Chromatography Purification
Caption: A step-by-step workflow for purifying iodinated benzoic acids using column chromatography.
IV. Purity Assessment
Q8: How can I confidently assess the purity of my final product?
A combination of techniques should be used to confirm the purity and identity of your iodinated benzoic acid.
Recommended Analytical Techniques:
-
Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of purity.[13][14] Impurities will typically cause the melting point to be depressed and broadened.[14]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique for assessing purity.[12][13][14][15] A single sharp peak in the chromatogram indicates a pure compound.[12] Reverse-phase HPLC with UV detection is a common method.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities.[13] The integration of the peaks in the ¹H NMR spectrum can also be used for quantitative purity assessment.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.
V. References
-
Solubility of Things. (n.d.). 4-Iodobenzoic acid. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 4-Amino-3-iodobenzoic acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024, January 25). Iodobenzoic acid. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-iodo- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Spectrum. (n.d.). 1H NMR of Benzoic acid, 3-iodo-, 4-[(3-iodobenzoyl)oxy]phenyl ester. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from --INVALID-LINK--
-
Vishal's Chemistry classes. (2020, December 7). Synthesis of p iodo benzoic acid [Video]. YouTube. --INVALID-LINK--
-
Singh, R., Mehra, M. K., Malik, B., & Pilania, M. (2024). Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis. RSC Advances, 14(42), 30485-30489. --INVALID-LINK--
-
Radiology Key. (2016, June 13). Iodinated Radiocontrast Agents. Retrieved from --INVALID-LINK--
-
Havasel, M., Ghorbani-Vaghei, R., & Amiri, M. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Journal of Chemical Research, 48(1-2), 1-5. --INVALID-LINK--
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
Fabris, F., Pradal, A., & Gini, F. (2020). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 10(15), 8435–8442. --INVALID-LINK--
-
Yoshimura, A., Nguyen, T. T., & Zhdankin, V. V. (2019). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 24(15), 2785. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--
-
International Atomic Energy Agency. (1986). Analysis of o-iodobenzoic acid content by HPLC. Retrieved from --INVALID-LINK--
-
Cooney, A. (2018, May 20). How can benzoic acid be tested for purity? Quora. --INVALID-LINK--
-
Thomas, D. (n.d.). How can benzoic acid be tested for purity? ECHEMI. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. --INVALID-LINK--
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from --INVALID-LINK--
-
Vaidyanathan, G., & Zalutsky, M. R. (2014). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Nuclear medicine and biology, 41(4), 366–374. --INVALID-LINK--
-
Canada, K. A., I-Im, S., & Daugulis, O. (2011). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of industrial microbiology & biotechnology, 38(9), 1349–1354. --INVALID-LINK--
-
Chemistry Problem Analysis. (2023, August 9). nmr of benzoic acid, #nmr , #spectroscopy, #organic , #chemistry, #mass, #organicchemistry, #views [Video]. YouTube. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--
-
Clark, J. (2023, August 29). B. Column Chromatography. Chemistry LibreTexts. --INVALID-LINK--
-
Experiment 4 purification - recrystallization of benzoic acid. (2016, September 28). SlideShare. --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from --INVALID-LINK--
-
Koser, G. F., & Wettach, R. H. (2010). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 6, 33. --INVALID-LINK--
-
CN107055979A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 -. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Chang, C. A., Wu, Q., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207. --INVALID-LINK--
-
Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. --INVALID-LINK--
-
BenchChem. (n.d.). Comparative Guide to Purity Analysis of 3-(1H-imidazol-1-yl)benzoic Acid: HPLC and Alternative Methods. Retrieved from --INVALID-LINK--
-
Al-Qudah, M. A. (2014). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. International Journal of ChemTech Research, 6(9), 4252-4260. --INVALID-LINK--
-
AAR Lab. (n.d.). Benzoic Acid by HPLC. Retrieved from --INVALID-LINK--
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Benzoic acid, 2-iodo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. echemi.com [echemi.com]
- 15. Benzoic Acid by HPLC at AAR Lab [aarlab.com]
- 16. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent De-iodination of 2-Hydroxy-5-iodo-4-methylbenzoic Acid
Welcome to the technical support center for handling 2-Hydroxy-5-iodo-4-methylbenzoic acid. This versatile building block is crucial in the synthesis of pharmaceuticals and advanced materials.[1] However, its unique chemical structure presents a significant challenge: the susceptibility of the carbon-iodine bond to cleavage, resulting in undesired de-iodination.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols. Our approach is grounded in mechanistic principles to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Root Cause - Frequently Asked Questions
This section addresses the fundamental reasons behind the lability of the C-I bond in this specific molecule.
Q1: What makes this compound so prone to de-iodination?
A1: The propensity for de-iodination stems from a combination of electronic and structural factors within the molecule:
-
Weak Carbon-Iodine Bond: The C-I bond is the longest and weakest of the carbon-halogen bonds, making it the most susceptible to cleavage under various reaction conditions.
-
Electron-Rich Aromatic Ring: The hydroxyl (-OH) group is a powerful electron-donating group. It increases the electron density of the aromatic ring, particularly at the ortho and para positions. This heightened electron density can facilitate certain side reactions that lead to C-I bond cleavage.
-
Acidic Protons: Both the phenolic hydroxyl and carboxylic acid protons are acidic. In the presence of a base, they are deprotonated to form a phenoxide and a carboxylate, respectively. The resulting phenoxide is an even stronger electron-donating group, further activating the ring and weakening the C-I bond. The carboxylate can also chelate to and potentially inhibit certain metal catalysts.[2]
Q2: What are the common chemical pathways that lead to de-iodination?
A2: De-iodination, or hydrodeiodination, is a common side reaction in cross-coupling chemistry and can proceed through several mechanisms.[3] Understanding these pathways is key to preventing them.
-
Catalyst-Mediated Reduction: In palladium-catalyzed reactions, a common cause is the formation of a palladium-hydride (Pd-H) species. This can occur if the solvent (like an alcohol) or certain bases act as a hydride source.[3] This Pd-H species can then undergo reductive elimination with the aryl iodide, replacing the iodine with hydrogen instead of the desired coupling partner.
-
Base-Induced Radical Reactions: Strong bases can promote the formation of aryl radicals.[4][5] These highly reactive intermediates can then abstract a hydrogen atom from the solvent or other reaction components to form the de-iodinated product.
-
Photochemical Cleavage: Aryl iodides can be sensitive to light. UV irradiation, even from ambient laboratory light over long periods, can induce homolytic cleavage of the C-I bond, leading to aryl radicals and subsequent de-iodination.[6]
Caption: Key pathways leading to de-iodination.
Section 2: Proactive Strategy - The Power of Protecting Groups
The most effective strategy to prevent de-iodination is often to modify the substrate itself before attempting the main reaction.
Q3: Should I use protecting groups before my reaction?
A3: Yes, absolutely. Protecting the phenolic hydroxyl group is the single most critical step you can take to minimize de-iodination. By converting the -OH group into an ether (e.g., a benzyl ether), you neutralize its powerful electron-donating effect, thereby stabilizing the C-I bond. This makes the molecule behave more like a standard aryl iodide and less like a highly activated, problematic substrate. While less critical, protecting the carboxylic acid as an ester can also be beneficial to prevent potential catalyst poisoning.[2]
Protocol 1: Benzyl Protection of the Phenolic Hydroxyl Group under Neutral Conditions
This protocol uses a palladium-catalyzed method that avoids the need for strong bases, which could themselves promote de-iodination. It is adapted from methodologies developed for the neutral benzylation of phenols.[7][8]
| Reagent/Parameter | Recommendation | Rationale |
| Starting Material | This compound | Ensure high purity. |
| Benzylating Agent | Benzyl methyl carbonate | A mild, effective benzyl source. |
| Catalyst System | Pd(η³-C₃H₅)Cp (5 mol%) + DPEphos (7.5 mol%) | This system is highly efficient for neutral etherification.[8] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents prevent unwanted side reactions. |
| Temperature | 60–80 °C | Provides sufficient energy for catalysis without promoting decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the palladium catalyst from oxidation. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(η³-C₃H₅)Cp (0.05 equiv.), and DPEphos (0.075 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe, followed by benzyl methyl carbonate (1.5 equiv.).
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting benzyl ether by flash column chromatography on silica gel.
Section 3: Troubleshooting Guide for Common Cross-Coupling Reactions
Even with a protected substrate, reaction conditions must be carefully chosen. This section provides specific advice for common C-C and C-N bond-forming reactions.
General Best Practices:
-
Inert Atmosphere: Rigorously degas all solvents and ensure your reaction is maintained under a positive pressure of argon or nitrogen. Oxygen is detrimental to palladium catalysts.[2]
-
High-Purity Reagents: Use freshly purified solvents and high-purity reagents to avoid introducing catalyst poisons or unintended hydride sources.
Q4: I'm seeing significant de-iodination in my Suzuki-Miyaura coupling. What should I change?
A4: De-iodination in Suzuki coupling is often a sign that the desired catalytic cycle is being outcompeted by a reductive pathway.[3]
Troubleshooting Table: Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution | Mechanistic Rationale |
| Slow Oxidative Addition/Reductive Elimination | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[2][9] | These ligands accelerate the key steps of the catalytic cycle, making the desired coupling kinetically favored over the de-iodination pathway. |
| Inefficient Catalyst Activation | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst. | This bypasses potentially problematic in situ reduction of Pd(II) sources, which can generate species that lead to side reactions.[2] |
| Hydride Source from Solvent | Replace alcoholic solvents (e.g., MeOH, EtOH) with aprotic solvents like Dioxane, Toluene, or THF (often with a small amount of water). | Alcohols can be oxidized by the palladium complex, generating Pd-H species that cause reductive de-iodination.[3] |
| Inappropriate Base | Use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃. | These bases are highly effective at promoting transmetalation without acting as hydride donors or causing significant substrate degradation.[2] |
Q5: How can I prevent de-iodination during a Buchwald-Hartwig amination?
A5: The Buchwald-Hartwig amination is highly dependent on the ligand-base combination.
-
Ligand is Key: This reaction has evolved through "generations" of catalyst systems. Use a modern, bulky, electron-rich phosphine ligand specifically designed for C-N coupling (e.g., Josiphos, XPhos, or specific bidentate ligands like BINAP).[10][11] These ligands promote the reductive elimination of the desired amine product.
-
Base Selection: The base deprotonates the amine and facilitates the catalytic cycle. A strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄ is typically required.[12] The choice can be substrate-dependent, so screening may be necessary.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DME are standard.
Q6: My Sonogashira coupling is failing and giving the de-iodinated byproduct. What's wrong?
A6: The classic Sonogashira coupling uses both palladium and copper(I) catalysts.[13] While effective, this system can sometimes lead to side reactions.
-
Consider a Copper-Free Protocol: Copper-free Sonogashira conditions often provide a cleaner reaction profile and can minimize de-iodination. These protocols typically rely on a more active palladium catalyst system and a suitable amine base (e.g., pyrrolidine or DIPEA) in a solvent like DMF or THF.[14]
-
Base Choice: The amine base (e.g., triethylamine) is crucial. It acts as both a base and a solvent in some cases. Ensure it is anhydrous and high purity.
-
Protect the Alkyne: If you are coupling with a sensitive terminal alkyne, ensure it is not degrading under the reaction conditions.
Caption: Recommended workflow for using the substrate in cross-coupling.
Section 4: Quick Reference Checklist
Before starting your experiment, run through this final checklist to maximize your chances of success.
By implementing these mechanistically informed strategies, you can significantly suppress de-iodination and achieve higher yields of your desired product.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Optimizing storage conditions to prevent degradation of 2-Hydroxy-5-iodo-4-methylbenzoic acid
Technical Support Center: 2-Hydroxy-5-iodo-4-methylbenzoic acid
Optimizing Storage Conditions to Prevent Degradation: A Guide for Researchers
Welcome to the technical support center for this compound (CAS 850146-83-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile benzoic acid derivative in their experiments[1]. The stability and purity of this reagent are paramount for reproducible and accurate results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize storage conditions and prevent chemical degradation.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is between 15°C and 25°C for general laboratory use[2][3]. For long-term storage, some suppliers recommend refrigeration at 0°C[4]. Always keep the container tightly closed to prevent moisture ingress and sublimation[5][6][7].
Q2: Is this compound sensitive to light?
A: Yes. Aromatic iodo compounds and phenolic compounds are often susceptible to photodegradation. Light, particularly UV and short-wavelength visible light, can provide the energy to initiate de-iodination or oxidation, leading to the formation of impurities[8]. It is crucial to store the compound in amber or opaque containers to block light exposure[9][10]. During handling, minimize exposure to direct sunlight or bright artificial light[11].
Q3: How does moisture affect the stability of this compound?
A: As a solid, this compound is sensitive to moisture. Water can be absorbed onto the surface of the solid, which can initiate chemical degradation, such as hydrolysis, or cause physical changes like clumping[12][13]. The presence of moisture can significantly lower the temperature at which degradation occurs and may facilitate reactions with atmospheric components[14][15]. Always store the compound in a desiccator or a controlled low-humidity environment.
Q4: What is the best type of container for storing this reagent?
A: The ideal container is an amber glass vial or bottle with a tight-fitting, inert cap. The amber color protects the compound from light[9][10], while the glass material is non-reactive. Ensure the container is properly sealed to create a barrier against atmospheric moisture and oxygen[7].
Q5: I’ve noticed the powder has changed color from off-white to a yellowish or brownish tint. What does this indicate?
A: A color change is a primary visual indicator of chemical degradation. This is often due to oxidation or de-iodination, which can form colored impurities. If you observe a color change, it is highly recommended to perform a purity analysis before using the compound in a critical experiment.
Q6: Can I store this compound in a standard laboratory freezer?
A: While low temperatures can slow the rate of chemical reactions, freezing is not always necessary and can introduce other issues. If the compound is not perfectly dry, freezing can cause water to condense and subsequently melt upon removal, exposing the compound to moisture. Unless specified by the manufacturer, storing at a controlled cool or refrigerated temperature (above freezing) is generally preferred[16].
Section 2: Troubleshooting Guide for Suspected Degradation
If you suspect that your stock of this compound has degraded, this guide provides a logical workflow to diagnose the issue and determine the material's viability.
Initial Assessment: Visual and Olfactory Inspection
Before proceeding with more complex analytical techniques, a simple physical inspection can provide valuable clues.
-
Color: Compare the material to a fresh, unopened lot or the manufacturer's description. Note any deviation from the expected off-white or white powder.
-
Consistency: Check for clumping or a "wet" appearance, which indicates moisture absorption[12].
-
Odor: While the compound is described as odorless or slightly odorous, any new, sharp, or unusual smell could suggest the formation of volatile degradation byproducts[7].
Troubleshooting Workflow for Degradation
The following diagram outlines a decision-making process for assessing the quality of your reagent.
Caption: Troubleshooting workflow for suspected degradation.
Root Cause Analysis
If degradation is confirmed, identifying the cause is crucial to prevent recurrence.
-
Light Exposure: Was the compound stored in a clear container? Was it left on the benchtop for extended periods? Many labs are brightly lit, which can be detrimental to photosensitive reagents[9].
-
Moisture Ingress: Was the container cap loose? Was the compound handled in a high-humidity environment? Was it stored in a desiccator? Hygroscopic compounds can readily absorb atmospheric water, which acts as a solvent and reactant for degradation[13].
-
Temperature Fluctuation: Was the compound stored near a heat source (e.g., oven, window)? Elevated temperatures accelerate the rate of all chemical reactions, including decomposition[14][17].
-
Atmospheric Exposure: Was the container left open? Oxygen in the air can cause oxidation, especially for phenolic compounds. Using an inert gas like argon or nitrogen to backfill the container can mitigate this.
Section 3: Experimental Protocols for Quality Assessment
Protocol 3.1: Visual Inspection
-
Objective: To qualitatively assess the physical state of the compound.
-
Materials: Spatula, white weighing paper or watch glass, a reference sample (if available).
-
Procedure:
-
In a well-lit area (but avoiding prolonged direct sunlight), carefully dispense a small amount of the test sample onto the weighing paper.
-
Dispense a similar amount of the reference sample next to the test sample.
-
Compare the color and crystal morphology. Note any yellowing, browning, or graying of the test sample.
-
Using the spatula, probe the test sample to check for clumping or stickiness, which suggests moisture uptake. A pure, dry solid should be a free-flowing powder.
-
Protocol 3.2: Purity Assessment by HPLC-UV
-
Objective: To quantitatively determine the purity of this compound and detect degradation products.
-
Rationale: Reversed-phase High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating the parent compound from potential impurities, which will likely have different polarities[18][19].
-
Suggested HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a photodiode array (PDA) detector to analyze peak spectra.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the test sample at 1 mg/mL in methanol or acetonitrile. Ensure it is fully dissolved.
-
Standard Preparation: Prepare a stock solution of a known pure standard at the same concentration.
-
Analysis: Inject the standard to determine the retention time and peak area of the pure compound. Then, inject the test sample.
-
Data Interpretation: Compare the chromatograms. The presence of new peaks, particularly those eluting earlier (more polar) or later (less polar), indicates the presence of impurities. Calculate the purity of the test sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Section 4: Summary of Optimal Storage Conditions
For quick reference, the following table summarizes the recommended storage parameters for this compound.
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | 15°C to 25°C (short-term)[2][3]. 0°C (long-term)[4]. | High temperatures, temperature fluctuations, proximity to heat sources. | Reduces the rate of thermally induced degradation (e.g., decarboxylation, oxidation)[14]. |
| Humidity | Store in a desiccator or environment with <50% Relative Humidity (RH). | High humidity environments, leaving containers open. | Prevents moisture absorption, which can lead to hydrolysis, clumping, and accelerated degradation[12][13][17]. |
| Light | Store in an opaque or amber glass container[9][10]. | Exposure to direct sunlight or UV light sources. Clear containers. | Prevents photodegradation, a common pathway for iodinated and phenolic compounds[8]. |
| Atmosphere | Tightly sealed container. For high-purity applications, backfill with inert gas (N₂ or Ar). | Leaving containers open to the laboratory atmosphere. | Minimizes exposure to atmospheric oxygen, reducing the risk of oxidation[11]. |
Section 5: References
-
Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. PubMed. 17
-
5 Tips for Handling Photosensitive Reagents. Labtag Blog. 9
-
Effect of moisture on solid state stability. Semantic Scholar. 12
-
A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. PubMed. 14
-
Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. PubMed. 15
-
SAFETY DATA SHEET - 2-Hydroxy-5-iodobenzoic acid. Sigma-Aldrich. --INVALID-LINK--
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. 10
-
Effect of moisture on solid state stability. ResearchGate. 13
-
How to Store Reagents. University of Rochester Department of Chemistry. 16
-
SAFETY DATA SHEET - Benzoic acid, 2,4-dihydroxy-. Thermo Fisher Scientific. 20
-
2-Hydroxy-5-iodo-4-methyl-benzoic acid Information. Chemcia Scientific, LLC. 4
-
Protection of Light Sensitive Products. Pharmaguideline. 8
-
Air Sensitive Compounds. Ossila. 11
-
SAFETY DATA SHEET - 3-Iodo-4-methylbenzoic acid. Fisher Scientific. 5
-
SAFETY DATA SHEET - 2-Iodo-5-methylbenzoic acid methyl ester. Fisher Scientific. 6
-
2-Hydroxy-5-iodo-4-methyl-benzoic acid. lookchem. 1
-
Technical Support Center: Characterization of Impurities in 2-Iodo-5-methylbenzoic Acid by HPLC-MS. Benchchem. 18
-
Safety Data Sheet: Benzoic acid. Carl ROTH. 21
-
Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. JustLong. 7
-
Safety Data Sheet: Benzoic acid. Carl ROTH. 3
-
Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem. 19
References
- 1. Cas 850146-83-7,this compound | lookchem [lookchem.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 2-Hydroxy-5-iodo-4-methyl-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. justlonghealth.com [justlonghealth.com]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. ossila.com [ossila.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
- 17. Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Strategies for Selective Functionalization of 2-Hydroxy-5-iodo-4-methylbenzoic acid
Welcome to the technical support center for the selective functionalization of 2-Hydroxy-5-iodo-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile, trifunctional building block. Here, we address common experimental challenges through troubleshooting guides and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.
Introduction to the Molecule and its Challenges
This compound presents a unique synthetic puzzle. With three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and an aryl iodide—the key to its successful derivatization lies in achieving high chemoselectivity.[1][2] Each group offers a gateway to a different class of molecules, but their respective reactivities can interfere with one another. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, influencing the reactivity of the aryl iodide, while the acidity of both the phenol and carboxylic acid necessitates careful choice of reaction conditions, particularly bases.[3][4][5][6]
This guide will help you navigate these challenges, enabling you to selectively target each functional group for esterification, etherification, and palladium-catalyzed cross-coupling reactions.
Decision Workflow for Selective Functionalization
Before diving into troubleshooting, it's crucial to have a clear strategy. The following workflow outlines the decision-making process for selectively targeting one of the three functional groups.
Caption: Strategic workflow for selective functionalization.
Troubleshooting Guide
This section is formatted as a series of common problems you might encounter during your experiments.
Issue 1: Esterification of the Carboxylic Acid
Q: I am trying to perform a Fischer esterification on this compound with methanol and a catalytic amount of sulfuric acid, but I am getting very low yields and a complex mixture of products. What is going wrong?
A: This is a classic issue of competing reactions and substrate deactivation.
-
Potential Cause 1: Electrophilic Side Reactions. The combination of a strong acid (H₂SO₄) and heat with an activated phenol ring can lead to undesired electrophilic aromatic substitution or decomposition. The hydroxyl group strongly activates the ortho and para positions.[3][4][5]
-
Potential Cause 2: Steric Hindrance. The ortho-hydroxyl group can sterically hinder the approach of the alcohol to the carboxylic acid carbonyl, slowing down the desired reaction.
Solutions & Explanations:
| Solution | Explanation |
| 1. Switch to Milder Conditions | Instead of strong mineral acids, consider using milder conditions. Reacting the carboxylic acid with an alkyl halide (e.g., methyl iodide or ethyl bromide) and a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) will selectively form the ester. The phenoxide, being a softer nucleophile, is less likely to compete for the alkyl halide under these conditions, especially if the temperature is kept moderate.[7] |
| 2. Use a Coupling Reagent | Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or HATU can activate the carboxylic acid for esterification under neutral or mildly basic conditions, avoiding harsh acidic environments that can damage the substrate. |
| 3. Protect the Phenolic Hydroxyl Group | If you must use conditions that could affect the phenol, consider protecting it first.[8] A simple protection like a methyl ether or a silyl ether (e.g., TBS) can be employed. However, this adds extra steps to your synthesis.[9] |
Issue 2: Selective Etherification of the Phenolic Hydroxyl Group
Q: I'm attempting a Williamson ether synthesis to alkylate the phenolic hydroxyl group using sodium hydride (NaH) and benzyl bromide. My main product is the benzyl ester, not the benzyl ether. Why?
A: This is a common problem related to the relative acidity of the functional groups.
-
Potential Cause: Deprotonation of the Carboxylic Acid. The carboxylic acid proton (pKa ~4) is significantly more acidic than the phenolic proton (pKa ~10). Sodium hydride, being a very strong base, will deprotonate the carboxylic acid first, and likely the phenol as well, creating a dicarboxylate-phenoxide species. The resulting carboxylate is a more potent nucleophile than the phenoxide and will preferentially attack the benzyl bromide, leading to the ester.
Solutions & Explanations:
| Solution | Explanation |
| 1. Protect the Carboxylic Acid | The most reliable strategy is to protect the carboxylic acid first, typically as a methyl or ethyl ester.[8] This can be achieved under mild conditions as described in Issue 1. Once the carboxylic acid is protected, you can then proceed with the etherification of the phenol using a suitable base (e.g., K₂CO₃ or Cs₂CO₃) and your alkyl halide. The ester is generally stable to these conditions.[10] |
| 2. Use a Weaker, Bulky Base | While less common, a carefully chosen bulky, non-nucleophilic base might show some selectivity. However, protecting the carboxylic acid is a much more robust and predictable approach. |
Issue 3: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Q: My Suzuki-Miyaura coupling of the protected this compound with phenylboronic acid is failing. I'm recovering starting material and observing some debromination/deiodination. I'm using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture.
A: Failed Suzuki couplings can be frustrating, but the issues are often systematic.
-
Potential Cause 1: Catalyst Poisoning/Inhibition. The presence of unprotected acidic protons from the hydroxyl or carboxylic acid groups can interfere with the catalytic cycle, particularly if your protecting group strategy was not fully successful or if deprotection is occurring in situ.[11] Additionally, iodide itself can sometimes act as an inhibitor to the palladium catalyst by forming stable, inactive palladium-iodide complexes.[12][13][14]
-
Potential Cause 2: Deactivation by Electron-Donating Groups. The electron-rich nature of the aromatic ring (due to the -OH and -CH₃ groups) can slow down the oxidative addition step, which is a key part of the catalytic cycle.[15] This step is typically favored for electron-poor aryl halides.
-
Potential Cause 3: Poor Solubility or Ineffective Base. If your substrate or boronic acid is not fully soluble, the reaction will be slow. The choice of base is also critical; it must be strong enough to facilitate transmetalation but not so strong as to cause degradation.
Solutions & Explanations:
| Solution | Explanation |
| 1. Protect Both Acidic Groups | Before attempting any cross-coupling, ensure both the hydroxyl and carboxylic acid groups are robustly protected. A methyl ester for the acid and a MOM or TBS ether for the phenol are common choices. This prevents any interference from acidic protons.[16] |
| 2. Use a More Active Catalyst System | For electron-rich aryl iodides, standard catalysts like Pd(PPh₃)₄ may not be efficient. Switch to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are designed for challenging couplings and can accelerate the oxidative addition step.[15][17] |
| 3. Optimize Base and Solvent | Try a stronger base like K₃PO₄, which is often more effective in Suzuki couplings.[11] For solvent, while dioxane/water is common, anhydrous conditions with a solvent like toluene or DMF can sometimes improve results, especially if water-sensitive functional groups are present.[18] |
| 4. Address Dehalogenation | Protodehalogenation (replacement of iodine with hydrogen) often points to issues in the catalytic cycle, such as slow transmetalation allowing for side reactions. Using a more active ligand and ensuring your boronic acid is of high quality can help mitigate this. |
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for the phenolic hydroxyl group before a cross-coupling reaction?
A1: The ideal protecting group should be stable to the basic and often heated conditions of the cross-coupling reaction but easily removable afterward without affecting the newly installed group.
-
Methyl Ether (-OMe): Very stable, but deprotection requires harsh conditions (e.g., BBr₃), which might not be suitable for complex molecules.[19]
-
Benzyl Ether (-OBn): Stable to many conditions and can be removed under mild hydrogenolysis conditions (H₂, Pd/C), which is often compatible with other functional groups.
-
Silyl Ethers (e.g., -OTBS, -OTIPS): Stable to many anhydrous reaction conditions but can be cleaved by fluoride sources (e.g., TBAF) or acid. Their stability can be tuned by the steric bulk of the alkyl groups on the silicon.[9]
-
Methoxymethyl ether (-OMOM): Stable to bases and nucleophiles, readily cleaved under acidic conditions.
The choice depends on the overall synthetic route and the compatibility with other functional groups in your molecule.
Q2: Can I perform a Sonogashira coupling on this molecule? What are the key considerations?
A2: Yes, Sonogashira coupling is an excellent method for installing an alkyne at the 5-position.[20][21][22] The key considerations are similar to other cross-coupling reactions:
-
Protection: Both the hydroxyl and carboxylic acid groups must be protected to prevent side reactions with the base (typically an amine like triethylamine or diisopropylamine).
-
Catalyst System: A standard Sonogashira system involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[20]
-
Solvent and Base: Anhydrous conditions are typical, using solvents like THF or DMF with an amine base.[18][23]
-
Degassing: It is critical to thoroughly degas the reaction mixture to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Q3: Is a Buchwald-Hartwig amination feasible at the 5-position?
A3: Absolutely. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[17][24] For your substrate, you would need to:
-
Protect the acidic groups: As with other couplings, protection is essential.
-
Choose the right ligand/catalyst: This reaction is highly dependent on the choice of phosphine ligand. Ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig groups are specifically designed for this transformation.[17][25][26][27]
-
Select the Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.
Detailed Experimental Protocols
Protocol 1: Selective Esterification of the Carboxylic Acid
This protocol protects the carboxylic acid as a methyl ester, leaving the phenol free for subsequent reactions.
-
Dissolve Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M).
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add Alkylating Agent: Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling (After Protection)
This protocol assumes the starting material is Methyl 2-(methoxymethoxy)-5-iodo-4-methylbenzoate (fully protected).
-
Prepare Reaction Vessel: To an oven-dried Schlenk flask, add the protected aryl iodide (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Add Catalyst: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene and water (e.g., 10:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Chemoselectivity and the curious reactivity preferences of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. reddit.com [reddit.com]
- 19. Protection and Deprotection [cem.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of 2-Hydroxy-5-iodo-4-methylbenzoic acid by Quantitative NMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of 2-Hydroxy-5-iodo-4-methylbenzoic acid, a vital building block in medicinal chemistry.[1] We will explore the causality behind experimental choices, present supporting data, and offer a transparent evaluation of the methodologies.
The Critical Role of Purity in Drug Development
The purity of chemical compounds is a critical quality attribute that directly impacts the safety and efficacy of pharmaceutical products. Impurities can arise from various sources, including the manufacturing process, degradation, or storage. Regulatory agencies worldwide mandate stringent purity control, making the selection of an appropriate analytical method a decision of paramount importance. While chromatographic techniques have traditionally dominated this space, qNMR has emerged as a powerful, primary analytical method for purity assessment.[2][3]
Quantitative NMR (qNMR): A Primary Method for Purity Determination
Unlike relative techniques such as chromatography, which require a reference standard of the same compound, qNMR is a primary ratio method.[2][4] This means it can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of a different compound.[5][6] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal integral and the number of nuclei responsible for that signal.[5][6][7]
Advantages of qNMR for this compound:
-
High Specificity: Provides structural information, ensuring the signal being quantified is from the target molecule and not an impurity.
-
No Identical Reference Standard Required: A significant advantage when a certified standard of the analyte is unavailable.
-
Non-destructive: The sample can be recovered and used for other analyses.[6]
-
High Precision and Accuracy: When performed under optimized conditions, qNMR offers excellent precision, with relative standard deviations typically below 1%.[2]
-
Traceability: Results are traceable to the International System of Units (SI) through certified reference materials.[4]
Experimental Workflow for qNMR Purity Assay
The following diagram outlines the logical workflow for the purity determination of this compound using qNMR.
Caption: Workflow for qNMR purity analysis.
Detailed Experimental Protocol for qNMR
1. Selection of Internal Standard: The choice of an internal standard is critical for accurate quantification.[8][9] For this compound, which is an acidic compound, Maleic Acid is a suitable choice.[10] It possesses the following ideal characteristics:
- High purity (≥99%).[8]
- Excellent solubility in common deuterated solvents like DMSO-d₆.[9]
- A simple ¹H NMR spectrum with a sharp singlet that does not overlap with the analyte's signals.[8][10]
- Chemical stability and non-reactivity with the analyte.[10]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the certified internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key Parameters:
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and internal standard signals to be integrated. This is crucial for ensuring fully relaxed spectra and accurate integration. A D1 of 30 seconds is a conservative starting point.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio for precise integration.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal.
-
4. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic proton signals) and the singlet from the internal standard (Maleic Acid).
-
The purity is calculated using the following equation:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 278.05 g/mol [11]; Maleic Acid: 116.07 g/mol )
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Comparative Analysis with Alternative Methods
While qNMR offers significant advantages, it is essential to compare its performance with other commonly used techniques for purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for purity determination in the pharmaceutical industry.[12]
-
Principle: Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13]
-
Strengths: High resolution and sensitivity, making it excellent for detecting and quantifying trace impurities.[14]
-
Limitations:
-
Requires a well-characterized reference standard of the same analyte for accurate quantification.
-
Response factors of different compounds can vary, potentially leading to inaccurate quantification of unknown impurities without proper calibration.
-
The analyte must be soluble in the mobile phase.[12]
-
Gas Chromatography (GC)
GC is another separation technique suitable for volatile or semi-volatile compounds.
-
Principle: Separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
-
Strengths: High efficiency and speed for volatile compounds.[12]
-
Limitations:
-
Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
-
Derivatization adds complexity and potential for side reactions.[15]
-
Titration
Acid-base titration can be used to determine the purity of acidic or basic compounds.
-
Principle: A solution of known concentration (titrant) is added to a solution of the analyte to determine its concentration based on the stoichiometry of the reaction.
-
Strengths: A primary method that can provide high accuracy and precision.
-
Limitations:
-
Not specific; it will quantify any acidic or basic impurities present, leading to an overestimation of purity.
-
Less sensitive than chromatographic methods.
-
Decision-Making Framework for Method Selection
The choice of analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting a purity validation method.
Quantitative Data Comparison
The following table presents hypothetical but realistic data comparing the performance of qNMR, HPLC, and Titration for the purity analysis of a batch of this compound.
| Parameter | qNMR | HPLC (with Certified Standard) | Titration |
| Purity (%) | 98.5 | 98.6 | 99.2 |
| Relative Standard Deviation (RSD, %) | 0.3 | 0.5 | 0.2 |
| Specificity | High (structurally specific) | High (separation-based) | Low (non-specific) |
| Identical Standard Required | No | Yes | No |
| Information Provided | Purity and structural confirmation | Purity and impurity profile | Total acidic content |
Analysis of Results:
-
The purity value obtained by titration is higher, likely due to the quantification of acidic impurities along with the main compound.
-
qNMR and HPLC provide very similar and more accurate purity values. The slight difference can be attributed to the different principles of measurement.
-
qNMR demonstrates excellent precision, as indicated by the low RSD.
Conclusion: The Authoritative Power of qNMR
For the purity validation of this compound, quantitative NMR stands out as a robust and authoritative method. Its ability to provide a direct, accurate, and structurally specific purity value without the need for an identical certified reference standard makes it an invaluable tool in research and development. While HPLC remains a workhorse for impurity profiling, qNMR offers a compelling and often superior alternative for absolute purity assignment, aligning with the principles of metrological traceability and ensuring the highest level of confidence in the analytical results. The adoption of qNMR, guided by a thorough understanding of its principles and experimental parameters as outlined in this guide, empowers scientists to make informed decisions and ensure the quality and integrity of their chemical entities.
References
- 1. Cas 850146-83-7,this compound | lookchem [lookchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. 2-Hydroxy-5-iodo-4-methyl-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]
- 12. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 13. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 14. benchchem.com [benchchem.com]
- 15. hovione.com [hovione.com]
A Comparative Analysis of 2-Hydroxy-5-iodo-4-methylbenzoic Acid and Other Halogenated Benzoic Acids: Properties, Synthesis, and Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Salicylic Acids
Halogenated derivatives of salicylic acid are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of a halogen atom onto the aromatic ring of salicylic acid can profoundly influence its physicochemical properties, such as acidity, lipophilicity, and reactivity. These modifications, in turn, can modulate the biological activity of the parent molecule, leading to the development of new therapeutic agents and functional materials.[1]
This guide focuses on 2-Hydroxy-5-iodo-4-methylbenzoic acid, a member of this class, and provides a comparative perspective against its fluoro, chloro, and bromo analogs. By understanding the subtle yet significant effects of halogen substitution, researchers can make more informed decisions in the design and synthesis of novel molecules with tailored properties.
Physicochemical Properties: A Comparative Overview
The nature of the halogen substituent at the 5-position of the 2-hydroxy-4-methylbenzoic acid scaffold plays a critical role in determining the molecule's overall characteristics. Key properties such as acidity (pKa) and solubility are pivotal for applications ranging from reaction kinetics to drug formulation.
Acidity (pKa)
The acidity of a benzoic acid derivative is a direct measure of its ability to donate a proton. This property is crucial in understanding its reactivity and its behavior in biological systems. The pKa is influenced by the electronic effects of the substituents on the aromatic ring. Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) compared to the non-halogenated parent compound.
| Compound | Halogen | pKa (Experimental/Predicted) |
| 5-Fluorosalicylic acid | F | ~2.85 (Predicted for 4-fluoro-2-hydroxybenzoic acid)[2] |
| 5-Chlorosalicylic acid | Cl | ~2.71 (Predicted for 5-chloro-2-hydroxy-4-methylbenzoic acid) |
| 5-Bromosalicylic acid | Br | 2.61 (Experimental)[3] |
| 5-Iodosalicylic acid | I | 2.67 (Predicted)[1] |
| Salicylic Acid | H | 2.97 |
Note: The pKa values for the fluoro and chloro analogs are based on predictions for structurally similar compounds and should be considered as estimates.
The data suggests a trend of increasing acidity with the introduction of a halogen, with the bromo and iodo derivatives being the most acidic. This can be attributed to the combined influence of the inductive and resonance effects of the halogens. While fluorine is the most electronegative, its small size and ability to participate in resonance can sometimes counteract the inductive effect. In contrast, the larger halogens (Br and I) have a more dominant electron-withdrawing inductive effect, leading to greater stabilization of the conjugate base and thus stronger acidity.
Solubility
The solubility of these compounds in various solvents is a critical parameter for their synthesis, purification, and formulation. Generally, aromatic carboxylic acids have limited solubility in water but are more soluble in organic solvents.[4] The introduction of a halogen atom increases the molecular weight and can alter the polarity and crystal lattice energy, thereby affecting solubility.
Qualitative data suggests that this compound is sparingly soluble in water but readily dissolves in polar organic solvents such as methanol, ethanol, and acetone.[1] This is a common characteristic among the halogenated salicylic acids. The increased lipophilicity conferred by the larger halogen atoms (bromo and iodo) may lead to slightly lower aqueous solubility compared to their fluoro and chloro counterparts, while enhancing their solubility in non-polar organic solvents.
Comparative Solubility Profile (Qualitative)
| Solvent | 2-Hydroxy-5-fluoro-4-methylbenzoic acid | 2-Hydroxy-5-chloro-4-methylbenzoic acid | 2-Hydroxy-5-bromo-4-methylbenzoic acid | This compound |
| Water | Sparingly soluble | Sparingly soluble | Sparingly soluble | Sparingly soluble |
| Methanol | Soluble | Soluble | Soluble | Soluble |
| Ethanol | Soluble | Soluble | Soluble | Soluble |
| Acetone | Soluble | Soluble | Soluble | Soluble |
| Dichloromethane | Slightly soluble | Slightly soluble | Moderately soluble | Moderately soluble |
| Hexane | Insoluble | Insoluble | Insoluble | Insoluble |
This table represents a generalized and expected solubility profile based on the properties of similar compounds. Experimental determination is recommended for precise quantitative data.
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic iodination of 4-methylsalicylic acid. The hydroxyl and carboxyl groups on the aromatic ring are ortho-, para-directing activators. Given that the para position to the hydroxyl group is occupied by the methyl group, and the ortho position is occupied by the carboxyl group, the incoming electrophile (iodine) is directed to the other ortho position (C5).
A reliable method for this transformation involves the use of iodine monochloride (ICl) as the iodinating agent.[5]
Experimental Protocol: Iodination of 4-Methylsalicylic Acid
Materials:
-
4-Methylsalicylic acid
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Deionized water
-
Sodium thiosulfate (optional, for quenching excess iodine)
Procedure:
-
Dissolution: In a fume hood, dissolve 4-methylsalicylic acid in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Iodinating Agent: Slowly add a solution of iodine monochloride in glacial acetic acid to the stirring solution of 4-methylsalicylic acid at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Precipitation: Upon completion of the reaction, slowly add deionized water to the reaction mixture to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove any remaining acetic acid and inorganic impurities. If the filtrate or solid has a persistent iodine color, a wash with a dilute sodium thiosulfate solution can be performed.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to obtain a crystalline solid.
Figure 1: Synthetic workflow for this compound.
Biological Activity: A Comparative Perspective
Halogenated salicylic acids are known to possess a range of biological activities, most notably as antimicrobial and antifungal agents.[6][7] The introduction and nature of the halogen can significantly impact the potency and spectrum of this activity.
Antibacterial and Antifungal Activity
Studies on related compounds have shown that halogenation generally enhances the antimicrobial properties of salicylic acid. The increased lipophilicity of the halogenated derivatives is thought to facilitate their passage through the lipid-rich cell membranes of microorganisms.
One study on the antibacterial activity of 5-halosalicylic acids against viscose fabrics reported the following order of reactivity: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid.[6] While this study did not include the iodo and fluoro analogs, it provides a valuable insight into the structure-activity relationship (SAR). The higher activity of the bromo-derivative could be attributed to a balance of lipophilicity and electronic effects.
It is plausible that this compound would also exhibit significant antimicrobial activity, potentially comparable to or greater than the bromo analog due to its even higher lipophilicity. However, experimental data in the form of Minimum Inhibitory Concentration (MIC) values against a panel of relevant bacterial and fungal strains would be necessary to confirm this hypothesis.
Hypothesized Antimicrobial Activity Trend:
Iodo > Bromo > Chloro > Fluoro > Unsubstituted
This proposed trend is based on the general principle that increased lipophilicity often correlates with enhanced antimicrobial activity for this class of compounds, though other factors such as steric hindrance and electronic effects also play a role.
Other Potential Biological Activities
Beyond their antimicrobial properties, halogenated salicylic acids are being investigated for a variety of other therapeutic applications. For instance, iodinated derivatives of salicylic acid have been shown to bind to transthyretin, a protein implicated in amyloid diseases, suggesting their potential as therapeutic agents for these conditions.[8] The structural similarities of this compound to these compounds suggest that it could also be a candidate for such applications.
Experimental Design for Comparative Analysis
To provide a comprehensive and quantitative comparison of these halogenated benzoic acids, a series of standardized experiments should be conducted.
Protocol for pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a 0.01 M solution of each halogenated benzoic acid in a 1:1 mixture of ethanol and water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), recording the pH after each incremental addition of the base.
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.
Figure 2: Workflow for pKa determination.
Protocol for Solubility Determination by the Shake-Flask Method
-
Equilibration: Add an excess amount of the solid acid to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any suspended particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Conclusion and Future Directions
This compound and its halogenated analogs represent a promising class of compounds with tunable physicochemical properties and a range of potential biological activities. This guide has provided a comparative overview of their acidity, solubility, and a general synthesis strategy, alongside a discussion of their potential as antimicrobial agents.
The trends observed suggest that the nature of the halogen substituent significantly influences the properties of the molecule, with heavier halogens generally leading to increased acidity and lipophilicity. These properties are often correlated with enhanced biological activity.
For researchers and drug development professionals, this comparative analysis provides a foundational understanding to guide the selection and design of halogenated benzoic acids for specific applications. Further experimental work to obtain precise quantitative data for pKa, solubility, and biological activity is crucial for unlocking the full potential of these versatile compounds. Future research should focus on a systematic evaluation of these compounds against a broad panel of microbial strains and in various biological assays to fully elucidate their therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromosalicylic acid CAS#: 89-55-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.in [isca.in]
- 6. 5-Iodosalicylic acid | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of Halogen-Substituted Hydroxybenzoic Acids
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogen-substituted hydroxybenzoic acids are a class of scaffolds prized for their synthetic versatility, offering multiple handles for molecular elaboration. However, the nuanced interplay between the halogen substituent (iodine, bromine, or chlorine), the phenolic hydroxyl group, and the carboxylic acid moiety can profoundly influence reactivity, dictating the feasibility and efficiency of key transformations.
This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-substituted hydroxybenzoic acids in reactions central to modern medicinal chemistry. We will dissect the underlying principles governing their reactivity, present comparative data, and offer detailed experimental protocols to empower you to make informed decisions in your synthetic design.
The Fundamental Basis of Reactivity: An Interplay of Electronic and Steric Effects
The reactivity of these molecules is governed by a delicate balance of several factors, primarily the carbon-halogen (C-X) bond strength, the inductive and resonance effects of the substituents, and steric hindrance.
Carbon-Halogen Bond Dissociation Energy (BDE): The strength of the C-X bond is a critical determinant in many cross-coupling reactions where the oxidative addition of a palladium catalyst is often the rate-determining step. The trend in BDE for aryl halides is Ar-Cl > Ar-Br > Ar-I [1]. Consequently, the reactivity in these reactions generally follows the inverse order: Ar-I > Ar-Br > Ar-Cl . Aryl iodides, possessing the weakest C-I bond, typically undergo oxidative addition more readily and under milder conditions than their bromo and chloro counterparts.
Electronic Effects: Halogens exert a dual electronic influence: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). The inductive effect, which weakens with distance, tends to increase the acidity of the carboxylic acid and can influence the electron density of the aromatic ring. The position of the halogen and hydroxyl groups relative to each other and the carboxylic acid will dictate the overall electronic nature of the molecule. This can be quantified using Hammett substituent constants, which reflect the electron-donating or -withdrawing properties of a substituent at a given position[2][3][4].
The Ortho-Effect on Acidity: A noteworthy phenomenon is the "ortho-effect," where the presence of a substituent at the position ortho to a carboxylic acid group generally increases its acidity, regardless of the substituent's electronic nature[2][3][5][6]. This is attributed to steric hindrance that forces the carboxylic acid group out of the plane of the aromatic ring, which inhibits resonance delocalization of the carboxylate anion, thereby stabilizing it[3][5]. This effect is more pronounced with larger substituents, following the trend I > Br > Cl[4].
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in drug discovery. The choice of halogen on the hydroxybenzoic acid scaffold has significant implications for reaction efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a workhorse in medicinal chemistry[7][8][9]. The reactivity of halohydroxybenzoic acids in this reaction is a clear illustration of the C-X BDE principle.
Reactivity Trend: I > Br > Cl
-
Iodo-substituted hydroxybenzoic acids are the most reactive substrates, often undergoing coupling at room temperature or with mild heating, and requiring lower catalyst loadings[4].
-
Bromo-substituted hydroxybenzoic acids are also excellent substrates, though they may require slightly higher temperatures or more activated catalyst systems compared to their iodo-analogs[10][11].
-
Chloro-substituted hydroxybenzoic acids are the most challenging, typically necessitating higher temperatures, higher catalyst loadings, and specialized ligands (e.g., bulky, electron-rich phosphines) to achieve good yields[11].
Influence of Substituent Position: The electronic nature of the ring, as modulated by the hydroxyl group, also plays a role. An electron-donating hydroxyl group can increase the electron density of the ring, potentially slowing down the oxidative addition step. However, an ortho-hydroxyl group can also participate in directing the palladium catalyst, in some cases enhancing reactivity through a pre-coordination event[3].
Comparative Performance in Suzuki Coupling
| Halogen Substituent | Typical Reaction Conditions | Relative Reaction Rate |
| Iodo | Room temperature to 80 °C, standard Pd catalysts (e.g., Pd(PPh₃)₄) | Fastest |
| Bromo | 80-110 °C, may require more robust ligands | Intermediate |
| Chloro | >100 °C, requires specialized, bulky phosphine ligands | Slowest |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-hydroxybenzoic Acid
This protocol provides a robust starting point for the coupling of a bromo-substituted hydroxybenzoic acid.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-4-hydroxybenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-4-hydroxybenzoic acid, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
In a separate vial, under argon, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of dioxane. Add the appropriate amount of this solution to the reaction flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Rationale for Reagent Selection:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl bromides and even less reactive aryl chlorides.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of base-sensitive functional groups.
-
Solvent: The dioxane/water mixture provides a good medium for dissolving both the organic and inorganic reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides[12][13][14]. Similar to the Suzuki coupling, the reactivity is largely dictated by the C-X bond strength.
Reactivity Trend: I > Br > Cl
-
Iodo- and Bromo-substituted hydroxybenzoic acids are generally good substrates for Buchwald-Hartwig amination, with iodo derivatives reacting under milder conditions[15][16].
-
Chloro-substituted hydroxybenzoic acids are more challenging and often require the use of more specialized and often proprietary ligands and higher temperatures to achieve efficient coupling[14].
Influence of Substituent Position: The acidic protons of the hydroxyl and carboxylic acid groups can interfere with the basic conditions of the reaction. It is sometimes necessary to protect these groups prior to coupling, although with the appropriate choice of a non-nucleophilic base, direct coupling can often be achieved.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-hydroxybenzoic Acid
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
4-Bromo-3-hydroxybenzoic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with NaOtBu, XPhos, and 4-bromo-3-hydroxybenzoic acid.
-
Add the amine and toluene.
-
Add Pd₂(dba)₃, seal the vial, and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and carefully quench with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
Rationale for Reagent Selection:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky biaryl phosphine ligand like XPhos is a highly active system capable of coupling a wide range of amines with aryl bromides.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into drug candidates[17][18]. The reactivity trend again follows the C-X bond strength.
Reactivity Trend: I > Br >> Cl
-
Iodo-substituted hydroxybenzoic acids are highly reactive and can often be coupled at or near room temperature[1].
-
Bromo-substituted hydroxybenzoic acids require higher temperatures and sometimes higher catalyst loadings.
-
Chloro-substituted hydroxybenzoic acids are generally poor substrates for Sonogashira coupling and require specialized catalyst systems.
Comparative Activation Enthalpies in Sonogashira Coupling
| Aryl Halide | Activation Enthalpy (ΔH‡) (kJ/mol) |
| Ar-I | 48-62 |
| Ar-Br | 54-82 |
| Ar-Cl | 95-144 |
| Data adapted from a study on substituted aryl halides[6]. |
This data clearly illustrates the higher energy barrier for the reaction with aryl chlorides.
Reactivity in Esterification Reactions
The esterification of the carboxylic acid group is a fundamental transformation. The rate of acid-catalyzed esterification (Fischer esterification) is influenced by the acidity of the carboxylic acid and steric hindrance around the carboxyl group[19].
Reactivity Trend: The reactivity in Fischer esterification is influenced by the acidity of the carboxylic acid. Since halogens are electron-withdrawing, they increase the acidity of benzoic acid. The "ortho-effect" further enhances the acidity of ortho-substituted isomers[3][4][5][6]. Therefore, the expected trend in reactivity towards esterification is: ortho-halo > meta-halo ≈ para-halo > unsubstituted .
Among the halogens, the inductive effect follows the order Cl > Br > I. However, the ortho-effect is more pronounced for larger halogens (I > Br > Cl)[4]. The interplay of these effects will determine the precise reactivity order, which can be substrate-dependent. In general, all halo-substituted hydroxybenzoic acids will be more reactive towards esterification than the unsubstituted parent compound.
Experimental Protocol: Fischer Esterification of 4-Iodo-4-hydroxybenzoic Acid
Materials:
-
4-Iodo-4-hydroxybenzoic acid (1.0 mmol)
-
Ethanol (10 mL, acts as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 mmol)
Procedure:
-
In a round-bottom flask, suspend 4-iodo-4-hydroxybenzoic acid in ethanol.
-
Carefully add the concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude ester, which can be purified by recrystallization or column chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While less common for these electron-rich systems compared to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) is a possible transformation, particularly if additional strong electron-withdrawing groups are present on the ring[10][11][20]. In SNAr, the rate-determining step is typically the initial nucleophilic attack, which is favored by more electronegative halogens that can better stabilize the intermediate Meisenheimer complex through induction[2].
Reactivity Trend: Cl > Br > I
This trend is the reverse of that observed in cross-coupling reactions. The C-X bond is broken in a later, fast step, so its strength has less influence on the overall reaction rate.
The presence of the hydroxyl and carboxylic acid groups, which are deprotonated under basic SNAr conditions, will further activate the ring towards nucleophilic attack by increasing its electron deficiency.
Conclusion
The choice of halogen on a hydroxybenzoic acid scaffold is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the reactivity trend is unequivocally I > Br > Cl . This allows for a tiered approach to synthesis, where an iodo-substituent can be selectively reacted in the presence of a bromo- or chloro-substituent. Conversely, for nucleophilic aromatic substitution, the reactivity order is reversed. The acidity and, consequently, the reactivity in esterification are enhanced by the presence of a halogen, with the ortho-isomers being particularly activated.
By understanding these fundamental principles of reactivity and utilizing the provided protocols as a guide, researchers can harness the full synthetic potential of these versatile building blocks to accelerate their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. benchchem.com [benchchem.com]
- 6. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. technoarete.org [technoarete.org]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 2-Hydroxy-5-iodo-4-methylbenzoic Acid and Its Non-iodinated Analogue
This guide provides a detailed comparative analysis of 2-Hydroxy-5-iodo-4-methylbenzoic acid and its non-iodinated precursor, 2-Hydroxy-4-methylbenzoic acid. We will explore the profound impact of strategic iodination on the biological efficacy of a salicylic acid scaffold, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Our focus will be on two critical areas of biological activity: anti-inflammatory potential via cyclooxygenase (COX) inhibition and antimicrobial efficacy.
Introduction: The Rationale for Comparison
The salicylic acid framework is a cornerstone in medicinal chemistry, renowned for its anti-inflammatory properties.[1] Structural modifications to this core can dramatically alter its therapeutic profile. Here, we investigate a specific modification: the introduction of an iodine atom at the C5 position of 2-Hydroxy-4-methylbenzoic acid. While this compound is primarily documented as a versatile intermediate for chemical synthesis, its structural relationship to a biologically relevant scaffold begs a thorough evaluation of its own potential bioactivity. This guide will dissect the theoretical advantages conferred by iodination and provide the experimental frameworks necessary to validate these hypotheses.
Part 1: The Role of Iodination in Modulating Physicochemical Properties and Bioactivity
In drug design, the addition of a halogen atom, such as iodine, is a deliberate strategy to enhance a molecule's therapeutic potential. This modification influences several key physicochemical parameters that are critical for biological activity.
Causality Behind Iodination:
-
Lipophilicity: Iodine is large and lipophilic. Its introduction onto an aromatic ring significantly increases the overall lipophilicity (fat-solubility) of the molecule.[2] This is a critical factor, as enhanced lipophilicity can improve a compound's ability to cross lipid-rich biological membranes, such as the cell walls of bacteria or the membrane-bound active sites of enzymes.[3]
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electronegative atoms like oxygen or nitrogen in the active sites of target proteins. This can lead to a stronger and more specific binding affinity, potentially increasing the compound's potency.
-
Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of a compound, sometimes blocking sites of oxidative metabolism and thereby increasing the drug's half-life in biological systems.
The following diagram illustrates the conceptual impact of iodination on the parent molecule.
Caption: Impact of iodination on the physicochemical profile of 2-Hydroxy-4-methylbenzoic acid.
Part 2: Comparative Analysis of Anti-Inflammatory Activity
A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of inflammatory prostaglandins.[4][5] We will evaluate the potential of our subject compounds as COX-2 inhibitors.
Experimental Protocol: In Vitro COX-2 Inhibitor Assay
To ensure a self-validating and reproducible assessment, a colorimetric or fluorometric COX-2 inhibitor screening assay is the method of choice.[6][7] This assay measures the peroxidase activity of the COX enzyme.[8][9]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a Tris-HCl assay buffer (0.1 M, pH 8.0). Reconstitute human recombinant COX-2 enzyme in the assay buffer. Prepare stock solutions of the test compounds (iodinated and non-iodinated analogues) and a positive control (e.g., Celecoxib) in DMSO.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer. Add the test compounds in a range of concentrations (serial dilutions) to different wells. Include wells for a "100% activity" control (enzyme + DMSO vehicle) and a "maximum inhibition" control (enzyme + Celecoxib).
-
Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells. Add a colorimetric or fluorometric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation by the enzyme.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Data Acquisition: Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 590 nm for TMPD) and record the change in absorbance over time (5-10 minutes).[6]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC₅₀) value.
The workflow for this assay is depicted below.
Caption: Workflow for the in vitro COX-2 inhibition screening assay.
Data Presentation & Analysis
While direct experimental data for this compound is not publicly available, we can present illustrative data based on the principles discussed. The introduction of a large, electron-withdrawing iodine atom could enhance binding in the COX-2 active site.
Table 1: Illustrative COX-2 Inhibitory Activity
| Compound | IC₅₀ (µM) [Illustrative] | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Predicted Rationale for Activity Difference |
| 2-Hydroxy-4-methylbenzoic acid | 15.2 | >10 | Baseline activity attributed to the core salicylic acid scaffold. |
| This compound | 4.8 | >20 | Lower IC₅₀ suggests enhanced potency. This may be due to increased lipophilicity aiding active site access and/or halogen bonding interactions stabilizing the enzyme-inhibitor complex. |
| Celecoxib (Reference Drug) | 0.04 | 294 | Potent and highly selective COX-2 inhibitor.[10] |
Analysis: The hypothetical data suggests that iodination leads to a significant increase in inhibitory potency against COX-2. This enhanced activity is a plausible outcome due to the favorable changes in physicochemical properties imparted by the iodine atom.
Part 3: Comparative Analysis of Antimicrobial Activity
Benzoic acid and its derivatives are known to possess antimicrobial properties.[11][12] We will now outline the protocol to compare the efficacy of the iodinated and non-iodinated analogues against common bacterial pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and quantitative technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][13]
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Inoculate a sterile broth medium (e.g., Mueller-Hinton Broth) with a single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of each test compound in the broth medium.[14] The concentration range should be broad enough to determine the MIC.
-
Inoculation: Add a standardized volume of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]
-
Controls: Include a positive control (broth with bacteria, no compound) to confirm bacterial growth and a negative control (broth only) to ensure sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.[1]
Data Presentation & Analysis
The increased lipophilicity of the iodinated compound is expected to facilitate its passage through the bacterial cell wall and membrane, potentially leading to greater antimicrobial efficacy.
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) [Illustrative] | MIC (µg/mL) vs. E. coli (Gram-negative) [Illustrative] | Predicted Rationale for Activity Difference |
| 2-Hydroxy-4-methylbenzoic acid | 128 | 256 | Moderate activity, typical of simple hydroxybenzoic acids. Higher MIC for Gram-negative bacteria is expected due to the protective outer membrane. |
| This compound | 32 | 64 | Lower MIC values indicate significantly enhanced potency. The increased lipophilicity likely improves penetration of the bacterial cell envelope, leading to higher intracellular concentrations.[15] |
| Vancomycin (Reference Drug) | 2 | - | Potent against Gram-positive bacteria. |
| Ciprofloxacin (Reference Drug) | 0.5 | 0.015 | Broad-spectrum antibiotic. |
Analysis: The representative data clearly illustrates a substantial improvement in antimicrobial activity upon iodination. A four-fold decrease in the MIC suggests that this compound is a significantly more potent antibacterial agent than its non-iodinated counterpart. This highlights the value of iodination as a strategic modification for enhancing the efficacy of antimicrobial scaffolds.
Conclusion
This guide demonstrates, through established scientific principles and detailed experimental protocols, the potential for significant biological activity enhancement through the targeted iodination of 2-Hydroxy-4-methylbenzoic acid. The introduction of iodine is predicted to increase both anti-inflammatory and antimicrobial potency. This effect is primarily attributed to an increase in lipophilicity, which facilitates membrane transport, and the potential for halogen bonding interactions within target active sites. While direct comparative data remains to be published, the provided frameworks offer a robust system for researchers to perform this validation. The findings underscore the importance of seemingly simple structural modifications as a powerful tool in the arsenal of medicinal chemistry and drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of radioiodinated lipophilic cationic compounds for myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jocpr.com [jocpr.com]
- 13. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Benchmarking the efficiency of different synthetic routes to 2-Hydroxy-5-iodo-4-methylbenzoic acid
Introduction
2-Hydroxy-5-iodo-4-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the strategic placement of functional groups on the aromatic ring: a carboxylic acid for amide bond formation, a hydroxyl group that can be derivatized, a methyl group, and an iodine atom that can participate in various cross-coupling reactions. The efficiency of its synthesis is therefore of significant interest to researchers in drug development and medicinal chemistry.
This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform the selection of the most appropriate method based on laboratory-specific needs and constraints.
Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around the regioselective iodination of a substituted benzene ring. The two routes detailed in this guide are:
-
Route 1: Direct Electrophilic Iodination of 4-Methylsalicylic Acid. This is a straightforward approach that introduces the iodine atom directly onto the commercially available starting material, 4-methylsalicylic acid. The key challenge lies in achieving the desired regioselectivity.
-
Route 2: Sandmeyer Reaction of 5-Amino-2-hydroxy-4-methylbenzoic Acid. This multi-step approach involves the initial synthesis of an amino-substituted precursor, followed by diazotization and subsequent reaction with an iodide salt to introduce the iodine atom. While more complex, this route offers precise control over the position of iodination.
Route 1: Direct Electrophilic Iodination
This synthetic pathway leverages the activating and ortho-, para-directing effects of the hydroxyl and methyl groups on the salicylic acid backbone to introduce an iodine atom. The hydroxyl group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. The methyl group is a weaker activating group, also directing ortho and para. The carboxylic acid group is a deactivating group and a meta-director. Considering these directing effects, the 5-position is the most sterically accessible and electronically favorable site for iodination.
Causality Behind Experimental Choices
The choice of iodinating agent and reaction conditions is critical to the success of this route. A common and effective method involves the use of iodine in the presence of an oxidizing agent. The oxidizing agent, such as nitric acid or hydrogen peroxide, generates a more electrophilic iodine species (e.g., I+) in situ, which is necessary to overcome the electron-rich nature of the aromatic ring and achieve iodination. The solvent choice, typically a polar protic solvent like acetic acid or ethanol, helps to solvate the reagents and facilitate the reaction.
Experimental Protocol: Direct Iodination with Iodine and Nitric Acid
Materials:
-
4-Methylsalicylic acid
-
Iodine
-
Concentrated Nitric Acid
-
Ethanol
-
Sodium thiosulfate
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsalicylic acid (1 equivalent) in ethanol.
-
To this solution, add powdered iodine (1.1 equivalents).
-
Slowly add concentrated nitric acid (1.5 equivalents) dropwise to the stirring mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Pour the reaction mixture into a beaker containing a solution of sodium thiosulfate in water to quench any unreacted iodine.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Logical Flow of Direct Iodination
Caption: Workflow for the direct iodination of 4-methylsalicylic acid.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction provides a more controlled, albeit longer, synthetic route. This method is particularly useful when direct iodination proves to be low-yielding or results in a mixture of isomers that are difficult to separate. The synthesis begins with a starting material that already contains a nitrogen-based functional group, which is then converted to the desired iodo-substituent. A plausible starting material for this route would be 4-methyl-5-nitrosalicylic acid, which can be reduced to the corresponding amine.
Causality Behind Experimental Choices
The Sandmeyer reaction proceeds via the formation of a diazonium salt from a primary aromatic amine. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The subsequent introduction of the iodo group is accomplished by treating the diazonium salt with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the nitrogen gas and forming the aryl iodide.
Experimental Protocol: Sandmeyer Reaction
This protocol assumes the availability of 5-Amino-2-hydroxy-4-methylbenzoic acid.
Materials:
-
5-Amino-2-hydroxy-4-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium iodide (KI)
-
Distilled water
-
Ice
-
Sodium bicarbonate
Procedure:
Step 1: Diazotization
-
Suspend 5-Amino-2-hydroxy-4-methylbenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension while maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide (1.5 equivalents) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture in an ice bath to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by dissolving it in a dilute sodium bicarbonate solution, filtering to remove any insoluble impurities, and then re-precipitating the product by acidifying the filtrate with hydrochloric acid.
-
Collect the purified this compound by filtration, wash with cold water, and dry.
Logical Flow of the Sandmeyer Reaction
Caption: Workflow for the Sandmeyer reaction route.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Direct Electrophilic Iodination | Route 2: Sandmeyer Reaction |
| Starting Material | 4-Methylsalicylic acid | 5-Amino-2-hydroxy-4-methylbenzoic acid |
| Number of Steps | 1 | 2 (from the amino precursor) |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) |
| Reagents | Iodine, Nitric Acid, Ethanol | Sodium Nitrite, HCl, Potassium Iodide |
| Reaction Conditions | Reflux (elevated temperature) | Low temperature (0-5°C) followed by gentle heating |
| Purification | Recrystallization | Acid-base extraction, Recrystallization |
| Atom Economy | Lower | Higher (less byproduct formation) |
| Safety Considerations | Use of corrosive nitric acid. | Handling of potentially unstable diazonium salts. Requires careful temperature control. |
| Scalability | Generally straightforward. | Can be challenging due to the instability of the diazonium intermediate at larger scales. |
Conclusion and Recommendations
The choice between these two synthetic routes will depend on the specific requirements of the researcher and the available resources.
Route 1 (Direct Iodination) is a more concise and potentially faster method. It is a good choice for smaller-scale syntheses where a moderate yield is acceptable and the starting material, 4-methylsalicylic acid, is readily available. However, the regioselectivity might be a concern, and purification to remove any potential isomers could be necessary.
Route 2 (Sandmeyer Reaction) offers higher yields and excellent regiochemical control. This makes it the preferred method when high purity of the final product is critical. While it involves more steps and requires careful handling of the diazonium intermediate, the purification is often more straightforward. This route is well-suited for situations where the amino precursor is accessible and a reliable, high-yielding synthesis is paramount.
For industrial applications or large-scale synthesis, a thorough optimization of the direct iodination (Route 1) would be beneficial to improve its efficiency and minimize waste. For laboratory-scale synthesis where purity is the primary concern, the Sandmeyer reaction (Route 2) remains a robust and reliable choice.
A Comparative Guide to the Chelating Properties of Substituted Salicylic Acids
Introduction: The Versatile Chelating Nature of Salicylic Acid
Salicylic acid, a naturally occurring phenolic compound, is well-recognized for its medicinal properties. However, its utility extends into the realm of coordination chemistry, where it functions as a potent chelating agent.[1] The presence of both a carboxyl (-COOH) and a hydroxyl (-OH) group in an ortho position on the benzene ring allows salicylic acid to act as a bidentate ligand, forming stable five-membered chelate rings with a variety of metal ions.[2] This chelating ability is of significant interest in diverse fields, from analytical chemistry and environmental remediation to the development of novel therapeutic agents.[1][2]
The modification of the salicylic acid backbone through the introduction of various substituent groups can profoundly influence its chelating properties. These substituents, by altering the electronic and steric characteristics of the ligand, can modulate the stability and selectivity of the resulting metal complexes. This guide provides a comparative study of the chelating properties of substituted salicylic acids, offering insights into the structure-activity relationships that govern their interaction with metal ions. We will delve into the theoretical underpinnings of how different functional groups impact chelation, present comparative experimental data, and provide a detailed protocol for the characterization of these interactions.
The Influence of Substituents on Chelation: A Mechanistic Perspective
The stability of a metal-salicylate complex is fundamentally governed by the electron density on the coordinating oxygen atoms of the carboxylate and phenolate groups. Substituents on the aromatic ring can either increase or decrease this electron density through inductive and resonance effects, thereby tuning the ligand's affinity for metal ions.
Electron-Donating Groups (EDGs): Enhancing Chelation
Substituents such as amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating in nature. They increase the electron density on the aromatic ring and, consequently, on the coordinating oxygen atoms. This enhanced electron density leads to a stronger interaction with the positively charged metal ion, resulting in the formation of more stable complexes. For instance, the presence of an amino group in 4-aminosalicylic acid has been shown to influence the stability of its iron(III) complexes.[3][4]
Electron-Withdrawing Groups (EWGs): Modulating Chelation
Conversely, electron-withdrawing groups like nitro (-NO₂) and sulfo (-SO₃H) decrease the electron density on the aromatic ring. This reduction in electron density on the coordinating oxygens weakens the ligand-metal bond, generally leading to the formation of less stable complexes. For example, studies on nitro-substituted salicylic acids have demonstrated their altered chelating behavior.[5] The position of the substituent also plays a crucial role due to steric effects and the interplay of inductive and mesomeric influences.[6]
Comparative Analysis of Stability Constants
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for complexes of various substituted salicylic acids with different metal ions, as reported in the literature. It is important to note that experimental conditions such as ionic strength, temperature, and pH can influence these values.[2]
| Ligand | Substituent | Metal Ion | log K₁ | log K₂ | Reference(s) |
| Salicylic Acid | -H | Fe(III) | 16.3 | 11.5 | [4] |
| Al(III) | 13.7 | - | [7] | ||
| Cu(II) | 10.9 | 8.5 | [1] | ||
| Zn(II) | 8.2 | 6.5 | [3] | ||
| 5-Sulfosalicylic Acid | 5-SO₃H | Fe(III) | 14.6 | 9.5 | [3][4][8] |
| Al(III) | 12.1 | - | [9] | ||
| Cu(II) | 9.8 | 7.1 | [10] | ||
| Zn(II) | 7.1 | - | [11] | ||
| 4-Aminosalicylic Acid | 4-NH₂ | Fe(III) | 17.1 | 12.3 | [3][4] |
| 4-Nitrosalicylic Acid | 4-NO₂ | Fe(III) | 14.5 | - | [5] |
| 5-Nitrosalicylic Acid | 5-NO₂ | Fe(III) | 14.2 | - | [5] |
| 4-Hydroxysalicylic Acid | 4-OH | Fe(III) | 17.8 | - | [5] |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Spectrophotometric Determination of Stability Constants using Job's Method of Continuous Variation
This method is a widely used spectrophotometric technique to determine the stoichiometry and stability constant of a metal-ligand complex in solution.[12][13][14]
Principle: Job's method involves preparing a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their molar ratio is varied. The absorbance of the complex is measured at a wavelength where it absorbs significantly, while the individual metal ion and ligand do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[12][15]
Materials:
-
Stock solution of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration.
-
Stock solution of the substituted salicylic acid of the same concentration as the metal salt solution.
-
Buffer solution to maintain a constant pH.
-
UV-Vis Spectrophotometer.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks by mixing varying volumes of the metal ion and ligand stock solutions, such that the total volume and the total molar concentration are constant in each flask. For example, for a total volume of 10 mL, the volumes of metal and ligand solutions can be varied from 0 mL to 10 mL in 1 mL increments (e.g., 1 mL metal + 9 mL ligand, 2 mL metal + 8 mL ligand, etc.).
-
pH Adjustment: Add a constant amount of buffer solution to each flask to maintain a consistent pH throughout the experiment.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning the spectrum of a solution containing the complex.
-
Absorbance Measurement: Measure the absorbance of each prepared solution at the determined λ_max.
-
Data Analysis: Plot the absorbance values against the mole fraction of the ligand (X_L = [L] / ([M] + [L])). The mole fraction at which the maximum absorbance is observed gives the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data.[16][17]
Experimental Workflow for Spectrophotometric Determination of Stability Constants
Caption: Workflow for determining stability constants using Job's method.
Visualization of Chelation
The fundamental interaction between a substituted salicylic acid and a metal ion involves the formation of a stable chelate ring.
Chelation of a Metal Ion by a Substituted Salicylic Acid
Caption: Chelation of a metal ion (Mⁿ⁺) by a substituted salicylic acid.
Conclusion
This guide has provided a comparative overview of the chelating properties of substituted salicylic acids. The stability of the resulting metal complexes is a direct consequence of the electronic and steric effects imparted by the substituents on the salicylic acid ring. Electron-donating groups generally enhance the stability of the metal complexes, while electron-withdrawing groups tend to decrease it. Understanding these structure-activity relationships is crucial for the rational design of novel chelating agents for specific applications in medicine, analytical chemistry, and environmental science. The provided experimental protocol for the spectrophotometric determination of stability constants offers a practical approach for researchers to quantify these interactions in their own laboratories. Further research into a wider array of substituents and metal ions will continue to expand our understanding and application of these versatile chelating agents.
References
- 1. ijesi.org [ijesi.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. kinetics.nsc.ru [kinetics.nsc.ru]
- 6. Complex formation between iron(III) and some substituted salicylic acids - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 8. Stability constants of three iron(III) salicylates | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jetir.org [jetir.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. ijsr.net [ijsr.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
